2-Bromo-2-phenylacetamide
Description
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Structure
3D Structure
Properties
CAS No. |
19078-71-8 |
|---|---|
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-bromo-2-phenylacetamide |
InChI |
InChI=1S/C8H8BrNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11) |
InChI Key |
AHAHDSZRVUVAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)Br |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-2-phenylacetamide CAS 19078-71-8 properties
The following is an in-depth technical guide for 2-Bromo-2-phenylacetamide (CAS 19078-71-8) , designed for researchers and drug development professionals.
Synthetic Utility, Reaction Mechanisms, and Protocol Standardization
Executive Summary
This compound (CAS 19078-71-8) is a bifunctional electrophile serving as a critical intermediate in the synthesis of heterocyclic scaffolds, particularly thiazoles and oxazoles. Characterized by an
Chemical Profile & Physicochemical Properties
| Property | Data |
| CAS Registry Number | 19078-71-8 |
| IUPAC Name | This compound |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 214.06 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water |
| Reactivity Class |
Structural Analysis:
The molecule features a benzylic carbon bearing a bromine atom. The electron-withdrawing nature of the adjacent carbonyl group and the phenyl ring enhances the electrophilicity of the
Synthesis Protocol: Acid Chloride Route
While direct bromination of 2-phenylacetamide is possible, it often suffers from lack of selectivity (ring bromination). The preferred industrial and laboratory route proceeds via
Step 1: -Bromination of Phenylacetic Acid
-
Reagents: Phenylacetic acid, N-Bromosuccinimide (NBS), catalytic AIBN or benzoyl peroxide.
-
Solvent: Carbon tetrachloride (CCl
) or Trifluorotoluene (greener alternative). -
Conditions: Reflux for 2–4 hours.
-
Mechanism: Radical substitution at the benzylic position.
-
Outcome: Yields 2-Bromo-2-phenylacetic acid (Solid, MP ~106–108 °C).
Step 2: Acid Chloride Formation
-
Reagents: 2-Bromo-2-phenylacetic acid, Thionyl Chloride (SOCl
) or Oxalyl Chloride. -
Catalyst: DMF (1-2 drops).
-
Conditions: Reflux (SOCl
) or 0 °C to RT (Oxalyl Chloride/DCM). -
Outcome: Yields 2-Bromo-2-phenylacetyl chloride . Note: This intermediate is hydrolytically unstable and is typically used immediately.
Step 3: Amidation (Target Synthesis)
-
Reagents: 2-Bromo-2-phenylacetyl chloride, Aqueous Ammonia (28%) or NH
gas. -
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Protocol:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly sparge NH
gas or add aqueous ammonia dropwise with vigorous stirring (biphasic). -
Maintain temperature <10 °C to prevent displacement of the bromine by ammonia (forming
-amino amide). -
Workup: Wash organic layer with water, 1M HCl (to remove excess amine), and brine. Dry over MgSO
and concentrate. -
Purification: Recrystallization from Ethanol/Hexane.
-
Synthetic Utility & Reaction Mechanisms
The primary value of CAS 19078-71-8 lies in its ability to form heterocycles. The most prominent application is the Hantzsch Thiazole Synthesis , where it reacts with thioamides or thioureas.
Mechanism: Hantzsch Thiazole Formation
The reaction proceeds via an initial S
alpha-bromophenylacetamide chemical structure and molecular weight
Technical Monograph: -Bromophenylacetamide
Structural Characterization, Synthetic Protocols, and Applications in Heterocyclic Chemistry
Executive Summary
Structural Characterization & Molecular Weight
The molecule consists of a phenyl ring attached to a stereogenic center (
2.1 Molecular Weight Calculation
The molecular weight is derived from standard atomic weights (IUPAC).
| Element | Count | Atomic Mass (Da) | Subtotal (Da) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total MW | 214.06 g/mol |
2.2 Physicochemical Profile
| Property | Value | Context |
| IUPAC Name | This compound | Standard nomenclature |
| CAS Registry | 683-57-8 | Unique Identifier |
| Appearance | White to off-white crystalline solid | High purity form |
| Melting Point | 128–132 °C | Sharp range indicates purity |
| Solubility | Soluble in EtOH, DMSO, DMF; Low in | Lipophilic nature |
| Reactivity | Strong Alkylating Agent | Lachrymator (Handle with care) |
Structural Visualization
The following diagram illustrates the functional connectivity and the reactive "warhead" (the C-Br bond) responsible for its chemical utility.
Figure 1: Functional connectivity of
Synthetic Methodology
While direct bromination of phenylacetamide is possible, it often suffers from lack of selectivity (N-bromination vs.
4.1 Protocol: Conversion of
-Bromophenylacetic Acid
Reaction Overview:
-
Activation:
-Bromophenylacetic acid Acid Chloride (using Thionyl Chloride). -
Amidation: Acid Chloride
Amide (using aqueous Ammonia).
Step-by-Step Methodology:
-
Reagent Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (
), dissolve 10.0 mmol of -bromophenylacetic acid in 20 mL of anhydrous dichloromethane (DCM). -
Activation: Add 12.0 mmol of Thionyl Chloride (
) dropwise. Add a catalytic amount (1-2 drops) of DMF to initiate the reaction. -
Reflux: Heat the mixture to gentle reflux (
) for 2 hours. Monitor gas evolution ( , ). -
Evaporation: Once gas evolution ceases, evaporate the solvent and excess
under reduced pressure to yield the crude acid chloride (yellow oil). -
Amidation: Re-dissolve the oil in 10 mL anhydrous DCM. Cool to
in an ice bath. Slowly add 25 mL of concentrated aqueous ammonia (28%) with vigorous stirring. -
Workup: A white precipitate (
-bromophenylacetamide) will form immediately. Stir for 30 minutes. Filter the solid, wash with cold water ( mL) to remove ammonium salts, and dry in a vacuum desiccator. -
Purification: Recrystallize from ethanol/water (1:1) if necessary.[4]
4.2 Synthetic Workflow Diagram
Figure 2: Step-wise synthetic workflow for the high-purity production of
Applications in Medicinal Chemistry
The primary utility of
5.1 Mechanism: Hantzsch Condensation
The reaction involves the condensation of
-
S-Alkylation: The sulfur atom of thiourea attacks the
-carbon, displacing bromine ( ). -
Cyclization: The nitrogen of the thiourea attacks the amide carbonyl.
-
Dehydration: Loss of water drives the formation of the aromatic thiazole ring.
Target Product: 2-amino-4-phenylthiazole (or derivatives depending on the amide substitution).
5.2 Pathway Visualization
Figure 3: Mechanism of the Hantzsch Thiazole Synthesis utilizing
Safety & Handling (E-E-A-T Compliance)
Warning:
-
Hazards: Causes severe skin burns (H314) and eye damage (H318). Toxic if swallowed (H301).[5]
-
Engineering Controls: All operations involving the dry solid or solutions must be conducted in a functioning chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Decontamination: Spills should be treated with dilute aqueous sodium thiosulfate or sodium bisulfite to quench the alkylating potential before cleanup.
References
-
PubChem. (2025).[6][7] this compound Compound Summary. National Library of Medicine. [Link]
-
Organic Syntheses. (1946). Synthesis of alpha-halo amides and derivatives. Org. Synth. Coll. Vol. 2. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Reference for Hantzsch Thiazole Mechanism).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alpha-phenylacetoacetamide | C10H11NO2 | CID 12541433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Safety & Handling Guide: 2-Bromo-2-phenylacetamide
CAS Number: 50916-31-9 (Unsubstituted) | Molecular Formula: C₈H₈BrNO | MW: 214.06 g/mol
Synonyms:
Part 1: Executive Technical Summary
For Research Use Only.
2-Bromo-2-phenylacetamide is a highly reactive
Critical Safety Directive: Treat this compound as a high-potency alkylating agent . Its mechanism of toxicity involves the rapid, irreversible alkylation of thiol groups (cysteine residues) in proteins. It is predicted to be a lachrymator and a potent skin sensitizer . Standard nitrile gloves may offer insufficient protection time; double-gloving or Silver Shield® laminates are recommended for prolonged handling.
Part 2: Chemical Identity & Physical Properties
| Property | Data | Note |
| Structure | Ph-CH(Br)-CONH₂ | Benzylic bromide moiety is the reactive center. |
| Physical State | Solid (White to off-white crystalline) | Based on structural analogues. |
| Melting Point | ~130–135 °C (Predicted) | Analogous to N-phenyl variant (132°C). |
| Solubility | DMSO, DMF, DCM, Methanol | Poorly soluble in water; hydrolyzes slowly. |
| Reactivity | High ( | Reacts violently with strong nucleophiles (thiols, amines). |
Part 3: Hazard Identification & Toxicology (E-E-A-T)
3.1 Core Hazards (GHS Classification - Predicted)
Based on the structural class of
-
Signal Word: DANGER
-
Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.
-
Skin Corrosion/Irritation: Category 1B (H314) – Causes severe skin burns and eye damage.
-
Sensitization (Skin): Category 1 (H317) – May cause an allergic skin reaction.
-
Specific Target Organ Toxicity: Category 3 (H335) – May cause respiratory irritation (Lachrymator).
3.2 Mechanism of Toxicity: Cysteine Alkylation
The primary hazard stems from the compound's ability to form stable thioether bonds with biological thiols. This is an irreversible modification that inactivates enzymes (e.g., GAPDH, cysteine proteases) and depletes cellular glutathione.
Caption: The SN2 alkylation mechanism where the benzylic carbon is attacked by a cysteine thiolate, leading to irreversible protein modification and acid release.
Part 4: Safe Handling & Engineering Controls
4.1 Personal Protective Equipment (PPE) Matrix
-
Respiratory: Use a full-face respirator with an ABEK (Multi-gas/Vapor) cartridge if working outside a fume hood. Dust generation is a critical inhalation risk.
-
Hand Protection:
-
Standard: Nitrile (minimum 0.11 mm) – Splash protection only . Change immediately upon contact.
-
High Risk: Silver Shield® (Laminate) or Viton® – Required for solutions or prolonged handling. Benzylic bromides can permeate nitrile rapidly.
-
-
Eye/Face: Chemical splash goggles + Face shield. Do not use safety glasses alone due to lachrymatory potential.
4.2 Engineering Controls
-
Fume Hood: Mandatory. Maintain face velocity > 100 fpm.
-
Decontamination Station: Prepare a "Quench Solution" before starting work (see Section 6).
Part 5: Synthesis & Application Context
Context for Researchers:
This compound is rarely a final product but a transient intermediate. It is typically synthesized via the reaction of 2-bromo-2-phenylacetyl chloride with ammonia or by the
Protocol: Synthesis of this compound (General)
-
Reagents: 2-Phenylacetamide (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), catalytic AIBN or light source.
-
Solvent: Carbon tetrachloride (
) or Benzene (Caution: Carcinogenic) or Trifluoromethylbenzene (Greener alternative). -
Procedure:
-
Dissolve amide in solvent under inert atmosphere (
). -
Add NBS and initiator. Reflux for 1-2 hours.
-
Observation: Succinimide floats to the top as the reaction proceeds.
-
Workup: Filter hot to remove succinimide. Crystallize filtrate.
-
Application in Heterocycle Synthesis (Cornforth Rearrangement):
Used to synthesize 4-carboalkoxyoxazoles. The
Part 6: Emergency Response & Spill Management
6.1 Decontamination (The "Quench" Principle)
Because the hazard is alkylation, water alone is ineffective. You must use a nucleophile to "scavenge" the bromine.[1]
-
Quench Solution: 5% Sodium Thiosulfate (
) or 5% L-Cysteine in aqueous buffer (pH 8-9). -
Rationale: The thiosulfate/cysteine acts as a sacrificial nucleophile, reacting with the bromoacetamide faster than biological tissue, converting it to a harmless water-soluble adduct.
6.2 Spill Decision Matrix
Caption: Decision logic for managing spills of this compound, prioritizing chemical inactivation for small spills.
References
-
PubChem. (n.d.). This compound (Compound).[2][3][4][5][6] National Library of Medicine. Retrieved from [Link] (Note: Linked to CAS 50916-31-9 entry).
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Alpha-bromoacetamides. Retrieved from [Link]
- Cornforth, J. W. (1949).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N1-(tert-butyl)-2-bromo-2-phenylacetamide | CymitQuimica [cymitquimica.com]
- 3. 19078-72-9 | 2-Bromo-2-phenylacetyl chloride - AiFChem [aifchem.com]
- 4. Phenylacetyl Chloride | High-Purity Reagent Supplier [benchchem.com]
- 5. anses.fr [anses.fr]
- 6. WO2011102964A1 - Heterocycles as potassium channel modulators - Google Patents [patents.google.com]
reactivity of alpha-bromoamides in organic synthesis
The Amphiphilic Pivot: Harnessing -Bromoamides in High-Value Scaffold Synthesis
Executive Summary & Strategic Utility
In the architecture of small-molecule drug discovery,
This guide moves beyond basic substitution. It dissects the three dominant reactivity modes of
Reactivity Landscape: The Divergent Pathways
The utility of the
The Electrophilic Manifold (Ionic)
Under basic conditions, the
-
Mechanism:
displacement is facile but often prone to racemization. -
Strategic Advantage: Utilizing Dynamic Kinetic Resolution (DKR) allows for the synthesis of enantiopure
-amino and -fluoro amides from racemic starting materials.
The Radical Manifold (Single Electron Transfer)
The lower bond dissociation energy (BDE) of the C-Br bond compared to C-Cl makes
-
Mechanism: Photoredox catalysis (Ir/Ru) or transition metal catalysis (Cu) generates an electrophilic radical species.
-
Strategic Advantage: This pathway unlocks Atom Transfer Radical Addition (ATRA) , enabling the rapid assembly of
-lactams from unactivated alkenes—a disconnection impossible via classical ionic chemistry.
The Organometallic Manifold (Oxidative Addition)
Palladium and Cobalt catalysts can insert into the C-Br bond.
-
Mechanism: Oxidative addition forms a metal-enolate species that undergoes transmetallation.
-
Strategic Advantage: Suzuki-Miyaura and Hiyama-type couplings allow for the direct
-arylation of amides, a critical motif in peptidomimetics.
Visualization: Divergent Reactivity Map
The following diagram illustrates the central role of
Caption: Divergent synthetic pathways from a common
Deep Dive: Protocols & Mechanistic Insights
Protocol A: Enantioselective Nucleophilic Substitution (DKR)
Objective: Synthesis of chiral
Reagents & Conditions:
-
Substrate: Racemic
-bromoamide. -
Nucleophile: Dibenzylamine or aniline derivative.
-
Catalyst: Chiral Phase Transfer Catalyst (e.g., Cinchona alkaloid derivative).
-
Additive: TBAI (Tetrabutylammonium iodide) to accelerate racemization.
Step-by-Step Workflow:
-
Dissolution: Dissolve racemic
-bromoamide (1.0 equiv) in Toluene (0.1 M). -
Catalyst Addition: Add Chiral PTC (5 mol%) and TBAI (1.0 equiv). Stir for 10 min to establish the racemization equilibrium.
-
Nucleophilic Attack: Cool to -20°C. Add the amine nucleophile (1.2 equiv) and mild inorganic base (
, 2.0 equiv). -
Monitoring: Monitor consumption of bromide via TLC/LCMS. The reaction is dynamic; the "wrong" enantiomer racemizes and funnels into the product.
-
Workup: Quench with water, extract with EtOAc. Purify via silica gel chromatography.
Key Insight: The rate of racemization (
Protocol B: Photoredox Synthesis of -Lactams (ATRA)
Objective: Construction of the pyrrolidinone core via formal [3+2] atom transfer radical addition.
Mechanism: An excited state photocatalyst reduces the
Reagents:
-
Substrate:
-alkenyl -bromoamide (for intramolecular) or -bromoamide + external alkene. -
Catalyst:
(1 mol%). -
Base:
(to sequester HBr). -
Solvent: Acetonitrile (MeCN).
-
Light Source: Blue LED (450 nm).
Step-by-Step Workflow:
-
Setup: In a flame-dried vial, combine
-bromoamide (0.5 mmol), alkene (1.5 equiv), and (1 mol%). -
Degassing: Dissolve in anhydrous MeCN (5 mL). Sparge with Argon for 15 minutes (Oxygen quenches the triplet state of Ir).
-
Irradiation: Seal vial and irradiate with Blue LEDs at RT for 12-24 hours.
-
Cyclization: If the product is the linear
-bromoamide, treat with DBU (2 equiv) in one pot to induce cyclization to the -lactam. -
Purification: Remove solvent, redissolve in DCM, wash with brine, and purify via column chromatography.
Visualizing the Radical Mechanism:
Caption: Photoredox ATRA mechanism. The cycle propagates via bromine atom transfer, terminating in base-mediated cyclization.
Quantitative Comparison: Cross-Coupling Efficiency
The following table summarizes the efficiency of Palladium vs. Cobalt catalysts for the
| Catalyst System | Coupling Partner | Key Additive | Yield Range | Selectivity | Notes |
| Pd(OAc)2 / XPhos | Aryl Boronic Acids | 70-95% | High mono-arylation | Excellent for sterically hindered amides. | |
| CoCl2 / Diamine | Grignard Reagents | TMEDA | 60-85% | Cheaper alternative; tolerates | |
| Pd(PPh3)4 | Enamides | 50-75% | High E/Z selectivity | Forms complex | |
| Ni(cod)2 / PyBox | Alkyl Zinc Halides | -- | 65-90% | Enantioselective | Requires chiral ligand for stereocontrol. |
References
-
Vertex AI & NIH. (2021). Coupling of
-bromoamides and unactivated alkenes to form -lactams through EDA and photocatalysis.[1][2] Chemical Science.[3] Link -
Zhang, J. et al. (2019).[4] Enantioselective Palladium-Catalyzed Cross-Coupling of
-Bromo Carboxamides and Aryl Boronic Acids.[5][6] Angewandte Chemie International Edition.[5][6][7] Link -
Mizuta, S. et al. (2021).[8] Silver-Promoted Fluorination Reactions of
-Bromoamides.[8] Chemistry - A European Journal.[8] Link -
Cossy, J. et al. (2017).[9] Cobalt-Catalyzed Cross-Coupling of
-Bromo Amides with Grignard Reagents. Organic Letters.[4][9][10] Link -
Organic Chemistry Portal. (2023). Synthesis of Oxazoles and
-Lactams.[10]Link
Sources
- 1. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organic-chemistry.org [organic-chemistry.org]
Introduction: Navigating the Nomenclature and Importance of a Versatile Reagent
An In-depth Technical Guide to High-Purity 2-Bromo-N-phenylacetamide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and pharmaceutical development, precision in identifying and sourcing chemical reagents is paramount. The compound of interest, broadly described as "2-Bromo-2-phenylacetamide," presents a potential for ambiguity in its nomenclature. A systematic analysis of commercially available and synthetically utilized compounds reveals that the most pertinent and widely referenced molecule is 2-bromo-N-phenylacetamide (CAS 5326-87-4), also known as α-bromoacetanilide. This guide will, therefore, focus on this specific chemical entity, providing a comprehensive overview of its suppliers, pricing, synthesis, purification, and applications.
2-Bromo-N-phenylacetamide is a valuable building block, primarily due to its bifunctional nature. The presence of a reactive carbon-bromine bond makes it an excellent electrophile for alkylation reactions, while the amide functionality offers sites for further chemical modification. These characteristics make it a crucial intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with the necessary technical information to effectively source, handle, and utilize high-purity 2-bromo-N-phenylacetamide in their research endeavors.
Suppliers and Procurement of High-Purity 2-Bromo-N-phenylacetamide
The availability of high-purity 2-bromo-N-phenylacetamide is critical for reproducible and reliable experimental outcomes. Several reputable chemical suppliers offer this reagent at various purity levels and quantities. The price is influenced by factors such as purity, quantity, and the supplier's production scale.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich (AldrichCPR) [1] | Varies (product specific) | 50 MG and larger | Sells this product "as-is" and does not provide analytical data. Buyer assumes responsibility for confirming identity and purity. |
| Tokyo Chemical Industry (TCI) [2] | >95.0% (GC) | 200MG, 1G, and bulk | Provides specifications such as appearance and melting point. |
| CymitQuimica [3] | 98% | 100mg, 250mg, 1g, 5g | Provides pricing in Euros. |
| Alfa Chemistry [4] | Research grade | Varies | Available for experimental/research use. |
| BuyersGuideChem [5][6] | Varies | Varies | A platform listing multiple suppliers, including Capot Chemical Co., Ltd. |
Pricing Overview:
Pricing for 2-bromo-N-phenylacetamide can vary significantly. For research quantities, prices can range from approximately €30 for 100mg to over €160 for 5g [3]. For larger, bulk quantities, it is advisable to request a quote directly from the suppliers.
Synthesis and Purification of 2-Bromo-N-phenylacetamide
The most common and efficient method for the synthesis of 2-bromo-N-phenylacetamide is the acylation of aniline with bromoacetyl bromide. This reaction is typically carried out in an inert solvent with a base to neutralize the hydrogen bromide byproduct.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of 2-bromo-N-phenylacetamide.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methods for N-acylation.[7]
Materials:
-
Aniline (1.0 equivalent)
-
Bromoacetyl bromide (1.0 equivalent)
-
Triethylamine (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve aniline (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve bromoacetyl bromide (1.0 equivalent) in anhydrous dichloromethane.
-
Add the bromoacetyl bromide solution dropwise to the aniline solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer three times with water.
-
Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
Detailed Experimental Protocol: Purification
Purification of the crude product is crucial to obtain high-purity 2-bromo-N-phenylacetamide suitable for further applications. Recrystallization is a common and effective method.[7]
Procedure:
-
Transfer the crude 2-bromo-N-phenylacetamide to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the crude product completely.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should start to form.
-
To maximize the yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.
-
Dry the purified crystals under vacuum to remove any residual solvent. The expected melting point of the purified product is between 131-135°C.[7]
Analytical Characterization
To ensure the identity and purity of the synthesized or purchased 2-bromo-N-phenylacetamide, a combination of analytical techniques should be employed.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR (CDCl₃) | δ 4.01 (s, 2H), 7.18 (m, 1H), 7.36 (m, 2H), 7.54 (d, 2H), 8.09 (s, 1H)[7] |
| ¹H NMR (DMSO-d₆) | Spectral data available[8] | |
| ¹³C NMR | Data available from spectral databases. | |
| Mass Spectrometry (GC-MS) | Molecular ion peak consistent with the molecular weight (214.06 g/mol ). Top mass-to-charge ratio (m/z) peaks at 93, 213, and 215.[9] | |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). | |
| Purity | Gas Chromatography (GC) | Purity typically >95.0% for commercial grades.[2] |
| Melting Point | 131-135 °C[7] |
Chemical Structure and Reaction Diagram
Caption: Chemical structure and synthesis reaction of 2-bromo-N-phenylacetamide.
Applications in Research and Drug Development
High-purity 2-bromo-N-phenylacetamide is a versatile reagent with several applications in the pharmaceutical and life sciences sectors.
-
Intermediate in Organic Synthesis: It serves as a key precursor for the synthesis of a wide range of more complex molecules, particularly heterocyclic compounds. The reactive bromine atom allows for facile introduction of the N-phenylacetamide moiety into various molecular scaffolds.
-
Fragment for Compound Libraries: N-aryl acetamide derivatives are important components in the generation of compound libraries for drug discovery.[10] These libraries are then screened for biological activity against various therapeutic targets.
-
Development of Novel Therapeutic Agents:
-
Anticancer Agents: Derivatives of 2-bromo-N-phenylacetamide have been investigated for their potential as anticancer agents. For instance, certain conjugates have shown activity as carbonic anhydrase inhibitors with antiproliferative effects.[11]
-
Antifungal Agents: 2-Bromo-N-phenylacetamide has demonstrated significant fungicidal activity against various Candida species, including fluconazole-resistant strains.[8] It has also shown efficacy against Candida albicans biofilms, making it a promising lead compound for the development of new antifungal drugs.[8]
-
Conclusion
2-Bromo-N-phenylacetamide (CAS 5326-87-4) is a pivotal reagent for researchers and professionals in drug development. Its utility as a synthetic intermediate and a building block for bioactive molecules is well-established. This guide has provided a comprehensive overview of its procurement from reliable suppliers, detailed protocols for its synthesis and purification, and a summary of its analytical characterization and applications. By understanding these key aspects, scientists can confidently and effectively incorporate high-purity 2-bromo-N-phenylacetamide into their research and development workflows, ultimately contributing to the advancement of medicinal chemistry and pharmaceutical sciences.
References
- A Comparative Guide to the Synthesis of N-Aryl-2-phenylacetamides: Evaluating the Efficacy of 2-Bromo-2-phenylacetyl Chloride. Benchchem.
- 2-Bromo-N-methylacetanilide synthesis. ChemicalBook.
- 2-Bromo-N-phenylacetamide | 5326-87-4 | TCI EUROPE N.V. Tokyo Chemical Industry.
- 2-BROMO-N-PHENYL-ACETAMIDE. CymitQuimica.
- CAS 5326-87-4 2-Bromo-N-phenyl-acetamide. Alfa Chemistry.
- 2-Bromo-N-phenylacetamide | 5326-87-4 | Tokyo Chemical Industry Co., Ltd.(APAC).
- 2-Bromo-N-phenylacetamide suppliers and producers. BuyersGuideChem.
- Supplier CAS No 5326-87-4. BuyersGuideChem.
- Synthesis routes of 2-Bromo-N-phenylacetamide. Benchchem.
- 2-Bromo-N-phenylacetamide | 5326-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd.
- eMolecules 2-Bromo-N-phenylacetamide | 5326-87-4 | MFCD00462518 | 5g.
- 2-Bromo-N-phenylacetamide | C8H8BrNO | CID 94818. PubChem.
- Phenylacetamide. Organic Syntheses Procedure.
- Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. PMC.
- 2-Bromo-N-phenylacetamide | 5326-87-4 | TCI AMERICA. Tokyo Chemical Industry.
- 1 H NMR spectrum (400 MHz, DMSO-d 6 ) of compound 2-Bromo-N-phenylacetamide (A1Br). ResearchGate.
- 2-Bromo-N-methyl-N-phenylacetamide | CAS#:29182-97-6. Chemsrc.
- An In-depth Technical Guide to the Synthesis of 2-Bromo-2-phenylacetyl chloride from Phenylacetic Acid. Benchchem.
- The Role of 2-Bromo-N-isopropylacetamide in Advancing Pharmaceutical Research.
- 2-bromo-N-methyl-N-phenylacetamide (29182-97-6). Chemchart.
- 2-bromo-N-phenylacetamide AldrichCPR. Sigma-Aldrich.
- 2-Bromo-N-methyl-N-phenylacetamide | 29182-97-6. Sigma-Aldrich.
- (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate.
- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews.
- 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
- p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure.
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC.
- Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate.
Sources
- 1. 2-bromo-N-phenylacetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Bromo-N-phenylacetamide | 5326-87-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 2-BROMO-N-PHENYL-ACETAMIDE | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. Synthesis routes of 2-Bromo-N-phenylacetamide [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Bromo-N-phenylacetamide | C8H8BrNO | CID 94818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2-Bromo-2-phenylacetamide from phenylacetamide
An In-depth Technical Guide to the Synthesis of 2-Bromo-2-phenylacetamide
Part 1: Executive Summary & Strategic Rationale
The synthesis of This compound (also known as
While many protocols synthesize this moiety via the acid chloride of phenylacetic acid, this guide focuses on the direct radical
Key Technical Advantages of this Protocol:
-
Atom Economy: Utilizes N-Bromosuccinimide (NBS) as a precise bromine source, minimizing waste compared to liquid bromine.
-
Selectivity: Exploits the thermodynamic stability of the benzylic radical to favor
-bromination over -bromination or aromatic ring substitution. -
Scalability: The reaction relies on filtration and recrystallization, avoiding tedious chromatographic separations.
Part 2: Scientific Principles & Mechanistic Logic
The Chemoselectivity Challenge
Phenylacetamide presents three potential sites for bromination:
-
The Aromatic Ring: Activated by the alkyl side chain (ortho/para directors).
-
The Nitrogen Atom: Amide nitrogens can form N-bromo species (Hofmann rearrangement precursors).
-
The
-Carbon (Benzylic): The target site.
Why this Protocol Works:
Under Wohl-Ziegler conditions (non-polar solvent, radical initiator, reflux), the reaction is driven by the stability of the intermediate radical. The benzylic radical formed at the
Reaction Mechanism (Radical Chain Pathway)
The reaction proceeds via a free-radical chain mechanism initiated by AIBN (Azobisisobutyronitrile).
Figure 1: Mechanistic pathway for the AIBN-initiated bromination of phenylacetamide.
Part 3: Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Critical Quality Attribute (CQA) |
| Phenylacetamide | 135.16 | 1.0 | Substrate | Dry, finely powdered |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Bromine Source | Must be white. Yellow NBS contains |
| AIBN | 164.21 | 0.05 | Initiator | Store at 4°C. Do not use if solid is fused/discolored. |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Solvent | Anhydrous. |
Step-by-Step Methodology
Safety Warning:
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Phenylacetamide (13.5 g, 100 mmol) and N-Bromosuccinimide (18.7 g, 105 mmol) .
-
Add 1,2-Dichloroethane (100 mL) . The solids may not fully dissolve at room temperature; this is normal.
-
Add AIBN (0.82 g, 5 mmol) in one portion.
-
Expert Tip: Degas the solvent with
bubbling for 10 minutes prior to addition to prevent oxygen from quenching the radical chain.
-
Step 2: Initiation & Reflux
-
Connect the condenser to a nitrogen line (positive pressure).
-
Heat the mixture to reflux (approx. 83°C for DCE).
-
Observation: The reaction is exothermic once initiated. You may observe a vigorous "boil-up" after 10-15 minutes. Ensure cooling water is flowing efficiently.
-
Maintain reflux for 2–3 hours .
-
Endpoint: The reaction is complete when the dense, sinking NBS solid is replaced by lighter, floating Succinimide solid on the surface of the solvent.
-
Step 3: Workup (The "Hot Filtration" Method)
-
Cool the reaction mixture to approximately 40°C (warm, but not boiling).
-
Filter the mixture through a sintered glass funnel or a fluted filter paper while still warm.
-
Rationale: Succinimide is insoluble in non-polar organic solvents. Filtration removes the byproduct immediately.
-
-
Wash the filter cake with 20 mL of warm DCE.
-
Combine the filtrate and washings.
Step 4: Isolation & Purification
-
Evaporate the solvent under reduced pressure (Rotovap) to yield a crude solid (often pale yellow/orange).
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling Toluene or Ethanol/Water (9:1) .
-
Allow to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.
-
Filter the white crystalline product and dry under vacuum.
Part 4: Process Validation & Troubleshooting
Analytical Specifications
| Test | Expected Result | Interpretation |
| Appearance | White crystalline needles | Yellowing indicates free |
| Melting Point | 129–132°C | Lower MP indicates unreacted amide or succinimide contamination. |
| Diagnostic singlet. The starting material | ||
| TLC ( | Product is less polar than succinimide but more polar than starting material. |
Troubleshooting Guide
-
Problem: Reaction turns dark brown/red immediately.
-
Cause: High concentration of free
or generation leading to ionic bromination. -
Solution: Ensure NBS is pure white. Add a scavenger like
(anhydrous, 1-2g) to the reaction to neutralize HBr if using acid-sensitive substrates.
-
-
Problem: Incomplete conversion after 4 hours.
-
Cause: Old initiator or oxygen quenching.
-
Solution: Add a second portion of AIBN (2 mmol) and continue reflux. Ensure nitrogen atmosphere is maintained.
-
Part 5: Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of this compound.
References
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Horner, L., & Winkelmann, E. H. (1959). Newer Methods of Preparative Organic Chemistry: N-Bromosuccinimide. Angewandte Chemie, 71(11), 349-365.
-
BenchChem. (2025). 2-Bromo-2-phenylacetyl Chloride in the Synthesis of Pharmaceuticals. Link (Context for downstream applications of
-bromo phenylacetamides). -
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link
Sources
Application Note: Regioselective Bromination of Phenylacetamide with NBS
This Application Note and Protocol guide details the bromination of phenylacetamide (2-phenylacetamide) using N-Bromosuccinimide (NBS). It addresses the critical challenge of regioselectivity , distinguishing between benzylic (
Introduction & Mechanistic Overview
Phenylacetamide presents a unique challenge in halogenation due to its three distinct reactive sites. The selectivity of N-bromosuccinimide (NBS) is not intrinsic but is strictly dictated by the reaction environment (solvent, catalyst, and initiation method).
The Three Competitive Pathways
-
Pathway A: Benzylic (
-) Bromination (Radical Substitution) -
Pathway B: Aromatic Ring Bromination (Electrophilic Substitution)
-
Target: 2-(4-Bromophenyl)acetamide (
). -
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Conditions: Polar solvent (MeCN, DMF, H
O), Acid Catalyst (PTSA, Silica), Room Temperature. -
Utility: Intermediate for cross-coupling reactions (Suzuki, Buchwald-Hartwig).
-
-
Pathway C: N-Bromination (Hofmann Precursor)
-
Target: N-Bromo-2-phenylacetamide (
). -
Mechanism: Ionic substitution at nitrogen.
-
Conditions: Basic aqueous media or uncatalyzed reaction in polar aprotic solvents.
-
Note: Often a transient intermediate leading to the Hofmann rearrangement (degradation to benzylamine).
-
Mechanistic Decision Tree
The following diagram illustrates the divergence of reaction pathways based on experimental conditions.
Figure 1: Divergent reaction pathways for Phenylacetamide + NBS controlled by solvent and catalyst.
Experimental Protocols
Protocol A: Benzylic ( -) Bromination (Radical)
Objective: Synthesis of this compound via Wohl-Ziegler reaction. Scope: This protocol favors the formation of the benzylic radical stabilized by the phenyl ring and the amide carbonyl.
Reagents:
-
Phenylacetamide (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove free Br
. -
AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide (BPO).
-
Solvent:
-Trifluorotoluene (PhCF ) (Green alternative to CCl ) or Dichloromethane (DCM).
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (Nitrogen/Argon).
-
Dissolution: Dissolve Phenylacetamide (10 mmol) in anhydrous PhCF
(30 mL). -
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the solution.
-
Initiation: Heat the mixture to reflux (approx. 80-100°C depending on solvent).
-
Visual Cue: The dense NBS solid (bottom) will gradually convert to succinimide (low density, floats to top).
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Reaction is typically complete in 2-4 hours.
-
Workup:
-
Cool to Room Temperature (RT).
-
Filter off the precipitated succinimide.
-
Wash the filtrate with water (2 x 15 mL) to remove traces of succinimide.
-
Dry organic layer over anhydrous MgSO
.
-
-
Purification: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Hexane if necessary.
Critical Control Point: Strictly anhydrous conditions are required to prevent hydrolysis of the
Protocol B: Para-Ring Bromination (EAS)
Objective: Synthesis of 2-(4-bromophenyl)acetamide via Electrophilic Aromatic Substitution. Scope: Polar solvents stabilize the ionic transition state, favoring ring substitution over radical abstraction.
Reagents:
-
Phenylacetamide (1.0 equiv)
-
Catalyst: p-Toluenesulfonic acid (PTSA) (0.1 equiv) or NH
OAc (0.1 equiv). -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Setup: 100 mL round-bottom flask with stir bar. Shield from bright light (wrap in foil) to suppress radical pathways.
-
Reaction: Dissolve Phenylacetamide (10 mmol) in MeCN (20 mL).
-
Activation: Add PTSA (1 mmol) and stir for 5 minutes.
-
Bromination: Add NBS (10 mmol) portion-wise over 10 minutes at RT.
-
Incubation: Stir at RT for 6-12 hours.
-
Note: If reaction is sluggish, heat mildly to 40°C.
-
-
Quench: Pour reaction mixture into ice-cold water (100 mL). The product usually precipitates.
-
Isolation: Filter the solid precipitate. Wash with cold water and hexanes.
-
Purification: Recrystallize from Ethanol.
Data Summary Table:
| Parameter | Protocol A (Radical) | Protocol B (Ionic) |
| Primary Product | 4-Bromophenylacetamide | |
| Solvent | PhCF | MeCN, DMF, H |
| Catalyst/Initiator | AIBN, Light, Peroxides | PTSA, Silica, NH |
| Temperature | Reflux (>80°C) | RT to 40°C |
| Light Exposure | Required (or Heat) | Avoid (Dark) |
| Mechanism | Homolytic Cleavage (Radical) | Heterolytic Cleavage (Ionic) |
Troubleshooting & Optimization
Controlling N-Bromination (Side Reaction)
A common failure mode is the formation of N-bromo-phenylacetamide, which may rearrange or degrade.
-
Symptom: Loss of product mass, formation of benzylamine derivatives (Hofmann), or positive starch-iodide test in the absence of NBS.
-
Cause: Presence of base or insufficient acidity.[7]
-
Solution: In Protocol B, ensure slightly acidic conditions (PTSA) to protonate the amide oxygen/nitrogen, making the N-H bond less susceptible to substitution and directing Br
to the ring.
Handling NBS[1][2][4][5][6][8][9][10][11][12][13]
-
Purity Check: Degraded NBS is yellow (contains Br
). Recrystallize from hot water (dissolve at 90°C, cool rapidly) and dry in a desiccator before use for Protocol A. -
Stoichiometry: Use exact 1:1 equivalents for Ring Bromination to avoid di-bromination (ortho/para). Use slight excess (1.05-1.1) for Radical Bromination to drive completion.
Visualization of Radical Mechanism (Protocol A)
The following graph details the propagation cycle for the benzylic bromination.
Figure 2: Wohl-Ziegler radical chain mechanism for the alpha-bromination of phenylacetamide.[8]
References
-
BenchChem. Synthesis routes of 2-Bromo-N-phenylacetamide and related amides. BenchChem.[1][7][9][10][11] Link
-
Organic Syntheses. Phenylacetamide Synthesis and Properties. Org.[7][12][13][14][9][11][15][16] Synth. 1952, 32,[16] 92. Link
-
Vekariya, R. H., et al. Solvent and Catalyst Free, Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS). Current Microwave Chemistry, 2015. Link
-
Master Organic Chemistry. NBS (N-Bromosuccinimide) Reagent Guide: Allylic and Benzylic Bromination.Link
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis.Link
-
BenchChem. Application Notes: N-Bromosuccinimide (NBS) Bromination of 3-Methylacetophenone.[1]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents [patents.google.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-bromo-N-methyl-N-phenylacetamide (29182-97-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 14. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 15. Synthesis routes of 2-Bromo-N-phenylacetamide [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
reaction of alpha-bromophenylacetyl chloride with ammonia
Application Note: Chemoselective Amidation of -Bromophenylacetyl Chloride
Executive Summary
The reaction between
-
Kinetic Product: Under controlled, low-temperature conditions, the reaction proceeds via Nucleophilic Acyl Substitution to yield
-bromophenylacetamide . -
Thermodynamic/Secondary Product: With excess ammonia and elevated temperatures, the
-bromo group undergoes Nucleophilic Aliphatic Substitution ( ) to yield -aminophenylacetamide (Phenylglycine amide).
This guide provides protocols for isolating the
Mechanistic Insight & Reaction Pathways[1][2][3][4]
The Competitive Landscape
The acyl chloride moiety is significantly more reactive (
-
Path A (Amidation): Rapid attack at the carbonyl carbon. This is the dominant pathway at
. -
Path B (Amination): Displacement of the bromide. This typically occurs after amide formation if excess ammonia and heat are applied (
).
Reaction Pathway Diagram
The following flow chart illustrates the bifurcation between the kinetic and thermodynamic outcomes.
Figure 1: Mechanistic pathway showing the sequential formation of the amide and the amino-amide.
Safety & Handling (Critical)
-Bromophenylacetyl Chloridelachrymatorcorrosive agent-
Hazards: Causes severe skin burns, eye damage, and respiratory irritation. Hydrolyzes rapidly in moist air to release HCl and HBr gases.
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles. A face shield is recommended during the addition phase.
-
Quenching: Quench excess acid chloride with methanol or aqueous sodium bicarbonate slowly to manage gas evolution.
Experimental Protocols
Protocol A: Selective Synthesis of -Bromophenylacetamide
Objective: Isolate the bromoamide while preventing bromine displacement. Scale: 10 mmol basis (adaptable).
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| 233.49 | 1.0 | 2.33 g | Substrate | |
| Ammonia (0.5M in Dioxane or gas) | 17.03 | 2.1 | ~42 mL | Nucleophile/Base |
| Dichloromethane (DCM) | 84.93 | Solvent | 50 mL | Solvent |
| Alternative: Aqueous | 35.05 | Not Recommended for high purity | - | Causes hydrolysis |
Note: Using anhydrous ammonia in dioxane or bubbling
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Charge the RBF with
-bromophenylacetyl chloride (2.33 g) and anhydrous DCM (40 mL). -
Cooling (Critical): Submerge the flask in an ice/salt bath (-10°C) . Allow the internal temperature to equilibrate.
-
Addition:
-
If using solution: Add the ammonia solution (in dioxane/ether) dropwise over 30 minutes. Maintain internal temp
. -
If using gas: Bubble anhydrous
gas slowly through the solution for 15 minutes. -
Observation: A white precipitate (Ammonium Chloride,
) will form immediately.
-
-
Reaction: Stir at
for 1 hour. Do not warm to room temperature if strict stoichiometry is not controlled, as local heating can trigger . -
Work-up:
-
Filter the reaction mixture through a sintered glass funnel to remove solid
. -
Wash the filtrate with cold 5%
(2 x 20 mL) to remove traces of HCl/Acid. -
Wash with Brine (20 mL).
-
Dry organic layer over anhydrous
.[2]
-
-
Isolation: Concentrate the solvent in vacuo at low temperature (
). -
Purification: Recrystallize from Ethanol/Hexane if necessary.
-
Expected Yield: 85-95%
-
Appearance: White to off-white crystalline solid.
-
Protocol B: Synthesis of Phenylglycine Amide (Amino-Amide)
Objective: Full conversion to the
Methodology
-
Setup: Use a pressure tube or sealed vessel if using ammonia gas, or a reflux setup.
-
Reagents: Dissolve
-bromophenylacetyl chloride (1 equiv) in Ethanol or Methanol. -
Addition: Add concentrated aqueous ammonia (
) in large excess (10 equiv). -
Reaction: Heat the mixture to 50-60°C for 4-6 hours.
-
Note: The solvent choice (alcohol) facilitates the solubility of the intermediate and the
attack.
-
-
Work-up: Concentrate to dryness. The residue will contain the product hydrobromide/hydrochloride. Neutralize with free base resin or carbonate to isolate the free amine.
Data Analysis & Troubleshooting
Analytical Comparison
| Feature | Phenylglycine Amide | |
| IR (C=O) | ~1660-1680 | ~1660-1690 |
| IR (N-H) | 3150-3350 | Broad band (Amine + Amide) |
| 1H NMR ( | Singlet ~5.3-5.5 ppm | Singlet ~4.5 ppm (Shifted upfield) |
| Solubility | Soluble in DCM, EtOAc | Soluble in Water, Alcohols |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield / Acid Formation | Hydrolysis due to wet solvent or aqueous ammonia. | Use anhydrous DCM/THF and ammonia in dioxane or gas. Ensure glassware is dry. |
| Yellow/Brown Oil | Decomposition or Elimination (Ketene formation). | Maintain Temp |
| Mixture of Products | Partial amination (S_N2). | Reduce reaction time. Ensure temperature does not exceed 5°C. Reduce excess ammonia. |
| Lachrymatory Fumes | Unreacted Acyl Chloride. | Quench with MeOH before disposal. Ensure full conversion via TLC. |
Experimental Workflow Diagram
The following diagram outlines the decision-making process for the researcher to select the correct protocol.
Figure 2: Operational workflow for selecting reaction conditions based on the desired target.
References
-
BenchChem. (2025).[2][4] Synthesis of 2-Bromo-2-phenylacetyl chloride and Amide Derivatives.[2] Retrieved from
-
Organic Syntheses. (1921).[1] p-Bromophenacyl Bromide (Analogous alpha-halo ketone reactivity).[1] Org.[5][1][6][7] Synth. 1921, 1,[3] 10.
-
Clark, J. (2023). The Reaction of Acyl Chlorides with Ammonia and Primary Amines.[5][4][6][8][9] ChemGuide.
-
Fisher Scientific. (2025). Safety Data Sheet: alpha-Bromophenylacetyl Chloride.[10]
-
Frontiers in Bioengineering and Biotechnology. (2020). Chemoenzymatic enantioselective synthesis of phenylglycine amide.[11]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 6. savemyexams.com [savemyexams.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. savemyexams.com [savemyexams.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 19078-72-9 CAS MSDS (ALPHA-BROMOPHENYLACETYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
Application Note: High-Efficiency Synthesis of Anticonvulsant Scaffolds Using 2-Bromo-2-phenylacetamide
Executive Summary
This application note details the utility of 2-Bromo-2-phenylacetamide (CAS: 5326-87-4) as a critical electrophilic intermediate in the synthesis of anticonvulsant agents, specifically targeting the Hydantoin and Oxazolidinedione pharmacophores. While traditional pathways often utilize Bucherer-Bergs conditions starting from ketones, the use of the
This guide provides a validated protocol for the synthesis of 5-Phenylhydantoin , a core scaffold for anticonvulsants (analogous to Phenytoin and Mephenytoin), utilizing this compound as the branching point.
Scientific Background & Mechanism[1][2][3][4][5]
The Anticonvulsant Pharmacophore
The "ureide" structure (N-C=O) is the common denominator in major anticonvulsant classes:
-
Hydantoins: (e.g., Phenytoin) Cyclic ureides.
-
Oxazolidinediones: (e.g., Trimethadione) Cyclic ureides with an oxygen substitution.
-
Acetylureas: (e.g., Phenacemide) Open-chain ureides.
This compound serves as a "chassis" for these molecules because the
Reaction Pathway Logic
The synthesis proceeds via a two-stage mechanism:
-
Nucleophilic Substitution: The nitrogen of urea attacks the
-carbon, displacing the bromide ion. This forms the open-chain ureide intermediate (structurally related to Phenacemide ). -
Cyclization: Under thermal or acidic conditions, the primary amide nitrogen attacks the urea carbonyl, expelling ammonia to close the imidazolidine-2,4-dione (hydantoin) ring.
Figure 1: Synthetic pathway from precursor acid to the final anticonvulsant scaffold.
Experimental Protocols
Safety Pre-Check
-
This compound: Potent lachrymator and skin irritant. Handle only in a functioning fume hood.
-
Bromine (
): Highly corrosive and toxic. -
Ammonia: Inhalation hazard.
Protocol A: Synthesis of the Intermediate
Note: If this compound is not purchased commercially, it must be synthesized fresh to avoid hydrolysis.
Reagents:
-
Phenylacetic acid (13.6 g, 0.1 mol)
-
Thionyl Chloride (
) or (excess) -
N-Bromosuccinimide (NBS) (1.1 eq) or Bromine (
) -
Ammonium Hydroxide (25% aq) or Ammonia gas
Procedure:
-
Halogenation: In a round-bottom flask, dissolve phenylacetic acid in
(or Ethyl Acetate for green chemistry). Add NBS (19.6 g) and a catalytic amount of HBr or AIBN. Reflux for 2 hours until the -bromo acid is formed (monitor by TLC). -
Acyl Chloride Formation: Convert the crude
-bromo acid to the acid chloride by adding thionyl chloride (15 mL) and refluxing for 1 hour. Remove excess under vacuum. -
Amidation: Dissolve the oily residue (
-bromophenylacetyl chloride) in dry dichloromethane (DCM). Cool to 0°C.[1] -
Addition: Slowly bubble anhydrous ammonia gas or add dropwise to a stirred solution of ammonium hydroxide (keep temperature <10°C to prevent hydrolysis of the Br).
-
Workup: Filter the white precipitate. Wash with cold water to remove ammonium chloride salts. Recrystallize from ethanol.
-
Yield Target: 75-85%
-
Appearance: White crystalline needles.
-
Protocol B: Application - Synthesis of 5-Phenylhydantoin
This protocol converts the intermediate into the active anticonvulsant scaffold.
Reagents:
-
This compound (4.28 g, 20 mmol)
-
Urea (2.40 g, 40 mmol) - Excess ensures substitution over elimination.
-
Ethanol (Absolute, 30 mL)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mixing: Add this compound and Urea to the ethanol. Add the acetic acid (catalyst for cyclization).[2]
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) for 6–8 hours.
-
Checkpoint: The solution will initially clear, then a white precipitate (the ureide) may form, which will eventually redissolve or convert as cyclization proceeds.
-
-
Cyclization Drive: If the intermediate ureide precipitates, add 2 mL of 6M HCl and continue reflux for 1 hour to force ring closure.
-
Isolation: Pour the hot reaction mixture into 100 mL of ice-cold water. Stir vigorously for 15 minutes.
-
Purification: Filter the crude precipitate. Recrystallize from hot water or dilute ethanol.
Data Summary Table:
| Parameter | Specification |
| Precursor | This compound ( |
| Reagent | Urea ( |
| Product | 5-Phenylhydantoin ( |
| Theoretical Yield | 3.52 g |
| Typical Yield | 60 - 70% |
| Melting Point | 178 - 180°C (Lit. Value) |
| Reaction Type |
Analytical Validation
To validate the transformation, researchers should monitor the disappearance of the unique methine proton attached to the bromine.
NMR Characterization (Proton)
-
Starting Material (this compound):
- 5.3-5.5 ppm (s, 1H, CH -Br). The electronegative Br shifts this proton downfield.
- 7.3-7.5 ppm (m, 5H, Ar-H).
-
Product (5-Phenylhydantoin):
- 5.1-5.2 ppm (s, 1H, CH -Ring). Shift changes due to the nitrogen attachment.
- 8.5 ppm & 10.8 ppm (s, broad, NH). Appearance of two distinct amide protons in the hydantoin ring.
Mechanism Visualization
The following diagram illustrates the critical electron flow during the cyclization phase, confirming why the amide nitrogen is the nucleophile in the second step.
Figure 2: Mechanistic flow of the cyclization reaction.
Troubleshooting & Optimization
-
Low Yield: If the yield is <50%, it is likely that the intermediate ureide (Phenacemide derivative) did not cyclize. Increase the reflux time or add a stronger acid catalyst (HCl) in the final hour.
-
Side Products: Elimination of HBr to form
-phenylacrylamide can occur if the reaction is too basic. Ensure the urea is not contaminated with strong alkali and maintain neutral-to-acidic conditions. -
Coloration: A yellow/orange tint indicates oxidation of the phenol ring or residual bromine. Wash the crude solid with a dilute sodium thiosulfate solution.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]
-
U.S. National Institutes of Health. (n.d.). Phenacemide - Drug Information. MedlinePlus. Retrieved from [Link]
Sources
synthesis of oxazoles from 2-Bromo-2-phenylacetamide
Application Note & Protocol: Synthesis of 5-Aminooxazoles via Lewis Acid-Mediated Ritter-Type Cyclization of 2-Bromo-2-phenylacetamide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the construction of highly substituted 5-aminooxazole scaffolds using a reversed-polarity (umpolung) carbocation strategy.
Mechanistic Rationale & Causality
The oxazole ring is a privileged pharmacophore found extensively in kinase inhibitors, anticonvulsants, and anti-inflammatory agents[1]. Traditional methods for synthesizing oxazoles, such as the Robinson-Gabriel cyclization, often require harsh dehydrating conditions that are incompatible with sensitive functional groups.
This application note details an alternative, highly efficient approach: the Ritter-type cyclization of α-halo amides . By utilizing this compound as a bifunctional building block, we can access 2-substituted-4-phenyl-oxazol-5-amines in a single pot[2].
The Causality of the Chemical Design:
Typically, α-halo amides undergo standard
Because this carbocation is extremely reactive, it can be intercepted by weakly nucleophilic nitriles (e.g., acetonitrile) to form a nitrilium ion intermediate. The adjacent amide oxygen, acting as an internal nucleophile, rapidly attacks the nitrilium carbon. Subsequent deprotonation and tautomerization yield the aromatic 5-aminooxazole system[1].
Mechanistic pathway of the Ritter-type cyclization of this compound to 5-aminooxazole.
Optimization & Quantitative Data
The choice of promoter is the critical variable in this self-validating system. If the Lewis acid is too weak, the starting material remains unreacted; if it is too unselective, polymerization occurs. The table below summarizes the optimization of the carbocation generation step based on established reversed-polarity enolate chemistry[3].
Table 1: Optimization of Promoter and Reaction Conditions
| Promoter | Eq. | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation & Causality |
| AgOTf | 1.5 | DCM / MeCN | 25 | 45% | Incomplete conversion. Precipitation of AgBr coats the unreacted starting material, stalling the reaction. |
| BF₃·OEt₂ | 2.5 | DCM / MeCN | 25 | 62% | Moderate yield. The etherate complex is slightly too stable, slowing the rate of bromide abstraction. |
| TiCl₄ | 2.0 | DCM / MeCN | 25 | <10% | Severe decomposition. The high oxophilicity of TiCl₄ leads to coordination with the amide oxygen, preventing cyclization. |
| TMSOTf | 2.5 | DCE / MeCN | 80 | 85–99% | Optimal. TMSOTf acts as a powerful halophile. 2.5 eq. are required because the basic oxazole product sequesters the Lewis acid[1]. |
Experimental Protocol
This protocol is designed as a self-validating workflow. Built-in quality control checks are included to ensure scientific integrity at each step.
Step-by-step experimental workflow for the synthesis of 5-aminooxazoles.
Materials & Equipment
-
Substrate: this compound (0.5 mmol, 1.0 equiv)[2].
-
Reagents: Acetonitrile (6.0 mmol, 12.0 equiv), Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.25 mmol, 2.5 equiv)[1].
-
Solvents: 1,2-Dichloroethane (DCE, anhydrous), Ethyl Acetate (EtOAc), Hexanes.
-
Equipment: Flame-dried Schlenk flask, magnetic stirrer, argon balloon, oil bath.
Step-by-Step Methodology
Step 1: System Purging and Substrate Solvation
-
Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon (repeat 3 times).
-
Add this compound (107 mg, 0.5 mmol) to the flask.
-
Inject anhydrous DCE (2.5 mL) followed by anhydrous acetonitrile (0.31 mL, 6.0 mmol) via syringe.
-
Causality Check: DCE is utilized instead of DCM because the subsequent cyclization requires heating to 80 °C, which exceeds the boiling point of DCM[1]. Strict anhydrous conditions are mandatory; trace water will act as a nucleophile, trapping the carbocation to form an α-hydroxy amide.
Step 2: Lewis Acid Activation
-
While stirring at 23 °C, add TMSOTf (0.23 mL, 1.25 mmol) dropwise over 2 minutes.
-
Self-Validation: The solution should turn slightly yellow. If the solution instantly turns black or evolves heavy white smoke, moisture contamination has occurred, causing rapid hydrolysis of TMSOTf into triflic acid. Discard and re-dry solvents.
Step 3: Thermal Cyclization
-
Transfer the flask to a pre-heated oil bath at 80 °C.
-
Stir vigorously for 20 hours under a positive pressure of Argon.
-
Causality Check: While the initial carbocation generation is rapid, the intramolecular cyclization of the rigid nitrilium intermediate requires thermal energy to overcome the activation barrier.
Step 4: Quench and Workup
-
Cool the reaction mixture to 23 °C.
-
Dilute the mixture with EtOAc (10 mL) and quench by adding distilled
(5 mL). -
Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 10 mL).
-
Combine the organic extracts, dry over anhydrous
, and concentrate in vacuo.
Step 5: Isolation and Analytical Characterization
-
Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 10% EtOAc in pentane/hexane).
-
NMR Validation: The success of the reaction is easily confirmed by
NMR. The starting material exhibits a distinct singlet for the α-proton (CH-Br) near 5.3 ppm. In the final 2-methyl-4-phenyl-oxazol-5-amine product, this singlet will completely disappear, replaced by the aromatic signals of the oxazole core and a new methyl singlet near 2.4 ppm corresponding to the incorporated acetonitrile[1].
References
-
Carbon–carbon bond-forming reactions of α-carbonyl carbocations: exploration of a reversed-polarity equivalent of enolate chemistry Source: Tetrahedron, 2011, 67(45), 8871-8878 (via BC Children's Hospital Research Institute / ElectronicsAndBooks) URL:[Link]
Sources
Application Notes and Protocols: Preparation of Phenylglycine Derivatives from α-Bromoamides
Abstract
This technical guide provides a comprehensive overview of the synthesis of phenylglycine derivatives, a critical class of unnatural amino acids, utilizing α-bromoamides as the key starting material. Phenylglycine and its analogues are foundational scaffolds in numerous pharmaceuticals, including β-lactam antibiotics and anticonvulsants. This document details the primary synthetic strategy via nucleophilic substitution, offering field-proven, step-by-step experimental protocols for the synthesis of α-amino amides and their subsequent hydrolysis to the corresponding α-amino acids. The guide explains the causality behind experimental choices, provides optimization strategies, and includes detailed characterization and safety protocols to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Significance of Phenylglycine Derivatives
Phenylglycine and its derivatives are non-proteinogenic α-amino acids that serve as indispensable building blocks in modern medicinal chemistry.[1] Their rigid structure, conferred by the α-phenyl group, provides unique conformational constraints that are highly sought after in drug design. These motifs are integral to the structure and function of numerous therapeutic agents, including semi-synthetic penicillins (e.g., Ampicillin), cephalosporins, and other bioactive molecules.[2] The ability to efficiently synthesize a diverse library of phenylglycine derivatives is therefore of paramount importance for structure-activity relationship (SAR) studies and the discovery of novel therapeutics.
While several synthetic routes to phenylglycine exist, this guide focuses on a robust and versatile pathway starting from α-bromoamides. This approach offers a direct and modular method for installing the crucial α-amino functionality.
Core Synthetic Strategy and Mechanism
The preparation of phenylglycine derivatives from α-bromoamides hinges on a classic and reliable transformation in organic chemistry: the nucleophilic substitution reaction. Specifically, the process involves the displacement of the bromide ion from the α-carbon of an α-bromo phenylacetamide derivative by an amine nucleophile.
The SN2 Reaction Pathway
The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[3] The key steps are:
-
Nucleophilic Attack: An amine (e.g., ammonia, a primary amine, or a protected amine equivalent) acts as a nucleophile. Its lone pair of electrons attacks the electrophilic α-carbon, which bears a partial positive charge due to the electronegativity of the adjacent bromine atom and carbonyl group.[3]
-
Transition State: A trigonal bipyramidal transition state is formed where a new carbon-nitrogen bond is partially formed as the carbon-bromine bond is partially broken.
-
Inversion of Stereochemistry: The bromide ion is expelled as a leaving group, and the reaction proceeds with an inversion of configuration at the α-carbon.
-
Deprotonation: A second equivalent of the amine or a non-nucleophilic base removes a proton from the newly introduced nitrogen atom, yielding the neutral α-amino amide product and an ammonium salt.[4]
The use of α-bromoamides as substrates is effective for this transformation, providing a direct route to α-amino amides, which can be valuable final products or can be hydrolyzed to the corresponding α-amino acids.[5]
Experimental Workflows and Protocols
This section provides detailed, self-validating protocols for the synthesis of the α-bromoamide precursor and its subsequent conversion to a phenylglycine derivative.
Overall Synthetic Workflow
The complete workflow involves three main stages: (1) Synthesis of the starting α-bromo phenylacetamide, (2) Nucleophilic amination to form the phenylglycine amide derivative, and (3) Optional hydrolysis to yield the final phenylglycine derivative.
Caption: Overall workflow for phenylglycine derivative synthesis.
Protocol 1: Synthesis of the α-Bromo Phenylacetamide Precursor
This protocol details the synthesis of the key intermediate, 2-bromo-N,2-diphenylacetamide, starting from phenylacetic acid. The method utilizes the Hell-Volhard-Zelinskii reaction to first generate the α-bromo acyl bromide, which is then trapped in situ by an amine.[6][7]
Materials and Equipment:
-
Phenylacetic acid
-
Phosphorus tribromide (PBr₃) or red phosphorus
-
Bromine (Br₂)
-
Aniline (or other primary/secondary amine)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (Et₃N)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser with drying tube, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, ice bath.
Step-by-Step Methodology:
-
Acid Bromide Formation (Hell-Volhard-Zelinskii):
-
CAUTION: This step involves bromine and PBr₃, which are highly corrosive and toxic. Perform this reaction in a well-ventilated fume hood.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylacetic acid (10.0 g, 73.4 mmol).
-
Slowly add phosphorus tribromide (1.0 mL, 10.6 mmol) to the flask. The mixture may warm up.
-
Once the initial reaction subsides, begin dropwise addition of bromine (4.1 mL, 80.8 mmol) via an addition funnel.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours until the evolution of HBr gas ceases. The solution should turn from a deep red-brown to a lighter orange/yellow. This indicates the formation of 2-bromo-2-phenylacetyl bromide.
-
-
Amidation:
-
Cool the reaction mixture to room temperature and dilute with 50 mL of anhydrous DCM.
-
In a separate flask, prepare a solution of aniline (7.4 mL, 80.8 mmol) and pyridine (7.2 mL, 88.1 mmol) in 50 mL of anhydrous DCM.
-
Cool the aniline solution in an ice bath to 0 °C.
-
Slowly add the 2-bromo-2-phenylacetyl bromide solution from step 1 to the cooled aniline solution via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure 2-bromo-N,2-diphenylacetamide as a solid.
-
Characterization:
-
1H NMR, 13C NMR, and Mass Spectrometry should be used to confirm the structure and purity of the product.
-
Melting Point should be recorded and compared to literature values.
Protocol 2: Synthesis of N,2-Diphenylglycinamide (Amination)
This protocol describes the nucleophilic substitution of the bromide in 2-bromo-N,2-diphenylacetamide using ammonia to form the corresponding phenylglycine amide derivative.[5]
Materials and Equipment:
-
2-bromo-N,2-diphenylacetamide (from Protocol 1)
-
Concentrated ammonium hydroxide (NH₄OH, ~28% NH₃ in water) or a solution of ammonia in methanol.
-
Ethanol or Tetrahydrofuran (THF) as a solvent.
-
Sealed pressure tube or a round-bottom flask with a tightly sealed stopper.
-
Standard work-up and purification equipment as listed in Protocol 1.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a pressure tube, dissolve 2-bromo-N,2-diphenylacetamide (5.0 g, 16.3 mmol) in 50 mL of ethanol.
-
Add an excess of concentrated ammonium hydroxide (20 mL, ~300 mmol). Using a large excess of ammonia helps to minimize the formation of secondary and tertiary amine byproducts.[8]
-
Seal the tube tightly. CAUTION: Ensure the pressure tube is rated for the expected pressure increase upon heating.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-70 °C behind a blast shield and stir for 24-48 hours. The reaction progress should be monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. CAUTION: Open the pressure tube carefully in the fume hood to release any built-up pressure.
-
Transfer the mixture to a round-bottom flask and remove the volatile components (ethanol, excess ammonia, water) under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and wash with brine (2 x 30 mL) to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N,2-diphenylglycinamide.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Characterization:
-
Confirm the structure and purity of N,2-diphenylglycinamide using 1H NMR, 13C NMR, and Mass Spectrometry . The disappearance of the C-Br signal and the appearance of N-H signals in the NMR spectrum are key indicators of success.
Protocol 3: Hydrolysis to 2-Amino-2-phenylacetic Acid (Phenylglycine)
This protocol describes the final step of hydrolyzing the amide to the carboxylic acid.
Materials and Equipment:
-
N,2-diphenylglycinamide (from Protocol 2)
-
6M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution for neutralization
-
pH paper or pH meter
-
Standard glassware for reflux and filtration.
Step-by-Step Methodology:
-
Hydrolysis:
-
Place N,2-diphenylglycinamide (3.0 g, 12.4 mmol) in a 100 mL round-bottom flask.
-
Add 50 mL of 6M HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The solid should dissolve as the reaction proceeds.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully neutralize the solution by slowly adding a concentrated NaOH solution until the pH is approximately 6-7. The phenylglycine product is zwitterionic and has its isoelectric point in this range, causing it to precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-amino-2-phenylacetic acid.
-
Characterization:
-
Confirm product identity via NMR and MS . The purity and enantiomeric excess (if a chiral synthesis was performed) can be determined using Chiral HPLC .
Process Optimization and Key Considerations
| Parameter | Recommended Condition | Rationale / Field-Proven Insights |
| Amine Nucleophile | Large excess (≥10 eq.) of ammonia or primary amine. | Minimizes over-alkylation, where the product amine acts as a nucleophile to react with more α-bromoamide.[8] Using a protected amine like potassium phthalimide (Gabriel Synthesis) can ensure mono-alkylation.[9] |
| Solvent | Polar aprotic (e.g., THF, DMF) or polar protic (e.g., EtOH). | Polar aprotic solvents can accelerate SN2 reactions. Ethanol is often used for reactions with ammonia due to its ability to dissolve both the organic substrate and the aqueous ammonia. |
| Base (for amidation) | A non-nucleophilic base (e.g., DIEA) or excess amine. | A base is required to neutralize the HBr byproduct. Using the amine nucleophile itself in excess is the most common and economical choice. |
| Temperature | 25 °C to 80 °C | Higher temperatures accelerate the reaction but can also promote side reactions like elimination (E2). The optimal temperature must be determined empirically for each substrate. |
| Hydrolysis | Strong acid (6M HCl) or strong base (6M NaOH). | Acidic hydrolysis is often preferred as it protonates the amine, preventing it from participating in side reactions. Basic hydrolysis is also effective but may require more careful workup. |
Safety Precautions
-
α-Bromoamides: These are lachrymators and alkylating agents. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine and PBr₃: Highly corrosive, toxic, and reactive. Handle with extreme care in a fume hood. Have a neutralizing agent (e.g., sodium thiosulfate solution for bromine) readily available.
-
Pressure Reactions: When using sealed tubes, always use a blast shield and ensure the vessel is rated for the reaction conditions. Do not exceed the recommended temperature.
-
Acids and Bases: Handle concentrated acids and bases with care, using appropriate PPE.
Conclusion
The synthesis of phenylglycine derivatives from α-bromoamides is a robust and highly adaptable method for accessing a class of compounds of significant pharmaceutical interest. The core of this strategy lies in the well-understood SN2 amination of an α-haloamide, followed by an optional hydrolysis. By carefully controlling reaction parameters such as the choice of nucleophile, solvent, and temperature, researchers can optimize yields and purity. The protocols and insights provided in this guide offer a solid foundation for professionals in drug discovery and development to reliably produce these valuable molecular scaffolds.
References
-
Cavicchioni, G. (1994). Bromoamides as Starting Materials in the Synthesis of α-Hydroxy- and α-Alkoxy-derivatives of Amides. Synthetic Communications, 24(16), 2223-2227. Available at: [Link]
-
Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. Molecules, 18(10), 12494–12540. Available at: [Link]
-
LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
- Stamicarbon B V. (1979). Process for separating a mixture of an optically active phenylglycine amide and the corresponding optically active phenylglycine. U.S. Patent 4,172,846.
-
Ashenhurst, J. (2020). Alpha Halogenation of Carboxylic Acids. Chemistry Steps. Available at: [Link]
-
Stamicarbon. (1981). Process for the preparation of DL-phenyl-glycine amide. European Patent EP 0002297 B1. Available at: [Link]
-
Haurena, C., Le Gall, E., Sengmany, S., Martens, T., & Troupel, M. (2010). A Straightforward Three-Component Synthesis of α-Amino Esters Containing a Phenylalanine or a Phenylglycine Scaffold. Journal of Organic Chemistry, 75(8), 2645-2650. Available at: [Link]
-
Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. Available at: [Link]
-
OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry. Available at: [Link]
-
Thieme. (Date not available). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis. Available at: [Link]
-
Kawahara, J., & Asano, Y. (2007). Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers. Journal of Peptide Science, 13(8), 535-540. Available at: [Link]
-
Stamicarbon. (1979). Process for the preparation of DL-phenyl-glycine amide. European Patent EP 0002297 A2. Available at: [Link]
-
Chemistry Student. (2022). Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry). YouTube. Available at: [Link]
-
Hedayat, J. (2025). Nucleophilic Substitution ( Ammonia Example ). Medium. Available at: [Link]
-
Pentelute, B. L., et al. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Organic & Biomolecular Chemistry, 20, 4515-4519. Available at: [Link]
-
LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]
-
Zhao, L., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Bioresources and Bioprocessing, 7(1), 54. Available at: [Link]
-
Bewickchemistry. (2021). Nucleophilic Substitution with ammonia. YouTube. Available at: [Link]
-
LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]
-
Celentano, G., et al. (2007). Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks. AIR Unimi. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of Unnatural α‑ Amino Acid Derivatives via Selective o-C-H Functionalization. Supporting Information. Available at: [Link]
-
Clark, J. (Date not available). Explaining nucleophilic substitution between halogenoalkanes and ammonia. Chemguide. Available at: [Link]
-
Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]
- Sanofi. (1991). Process for the preparation of α-bromo-phenylacetic acids. U.S. Patent 5,036,156.
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cyclization protocols using alpha-bromophenylacetamide
Advanced Cyclization Protocols Utilizing -Bromophenylacetamide: A Comprehensive Guide for Heterocycle Synthesis
Mechanistic Divergence & Causality
Why does
-
Carbocation Pathway (Ag-mediated) : When treated with a halophilic silver salt (e.g., AgOTf) in a non-nucleophilic solvent like dichloromethane (DCM), the bromide is abstracted[2]. This generates an intensely electrophilic
-carbonyl carbocation. Because the adjacent carbonyl group strongly destabilizes the positive charge, this intermediate is highly reactive and readily undergoes intramolecular electrophilic aromatic substitution (Friedel-Crafts) with tethered aryl groups, forming lactams[4]. This represents a reversed-polarity (umpolung) equivalent to traditional enolate alkylation[5]. -
Azaoxyallyl Cation Pathway (Base-mediated) : When an N-protected derivative (e.g., N-benzyloxy-2-bromo-2-phenylacetamide) is treated with a mild base (e.g., triethylamine) in a highly polar, hydrogen-bonding solvent like hexafluoroisopropanol (HFIP), deprotonation of the amide nitrogen triggers the elimination of bromide[3]. This forms a transient, dipolar azaoxyallyl cation. This intermediate acts as a 3
component in a formal [8+3] cycloaddition with 8 systems like tropones, yielding fused oxazinones[3].
Protocol 1: Ag(I)-Promoted Intramolecular Friedel-Crafts Cyclization
Target : Synthesis of 3-aryl-oxindoles and 4-aryltetrahydroisoquinolines (
Step-by-Step Methodology
-
Preparation : Flame-dry a Schlenk tube or reaction vial and flush with argon[2].
-
Silver Salt Solution : Dissolve the silver salt (e.g., AgOTf, 0.23 mmol, 1.5 equiv.) in anhydrous CH
Cl (0.3 mL). Cool the stirred solution to –78 °C under a positive pressure of argon[2]. -
Substrate Addition : Dissolve the
-bromophenylacetamide derivative (0.15 mmol, 1.0 equiv.) in anhydrous CH Cl (0.3 mL). Add this solution dropwise to the cooled silver salt solution[2]. -
Reaction Initiation : Wash the reaction tube walls with an additional portion of CH
Cl (2.4 mL) to ensure complete transfer and achieve a final reaction concentration of 0.05 M[2]. -
Cyclization : Allow the reaction mixture to warm gradually to room temperature. Stir continuously for 20 hours[2]. The formation of a pale precipitate (AgBr) visually validates the progression of the halide abstraction.
-
Workup : Dilute the mixture with additional CH
Cl and filter through a short plug of Celite to remove the precipitated silver bromide and any traces of unreacted silver salts[2]. -
Purification : Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in n-pentane) to isolate the pure lactam[2].
Ag(I)-promoted cyclization mechanism via an α-carbonyl carbocation intermediate.
Protocol 2: Base-Promoted Formal [8+3]-Annulation with Tropones
Target : Synthesis of fused oxazinones (e.g., 4-(Benzyloxy)-2-phenyl-4,9a-dihydrocyclohepta[b][1,4]oxazin-3(2H)-one)[3].
Causality Check : HFIP (hexafluoroisopropanol) is the mandatory solvent here. Its strong hydrogen-bond donating capability stabilizes the highly polar azaoxyallyl cation intermediate, preventing premature decomposition or dimerization[3]. Triethylamine (Et
Step-by-Step Methodology
-
Reaction Setup : In a standard reaction vial, dissolve tropone (50 mg, 0.471 mmol, 1.0 equiv.) and N-(benzyloxy)-2-bromo-2-phenylacetamide (300 mg, 0.942 mmol, 2.0 equiv.) in HFIP (2.3 mL) to achieve a concentration of 0.2 M[3].
-
Base Addition : Add Et
N (164 L, 1.178 mmol, 2.5 equiv.) dropwise to the stirred solution at room temperature[3]. -
Annulation : Stir the reaction mixture at room temperature for 16 hours. The base initiates the formation of the azaoxyallyl cation, which is immediately trapped by the tropone in a formal[8+3] cycloaddition[3].
-
Quenching & Extraction : Quench the reaction with saturated aqueous NH
Cl (10 mL). Extract the aqueous layer with EtOAc (3 10 mL)[3]. -
Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous MgSO
, and filter[3]. -
Concentration & Purification : Remove the solvent via rotary evaporation. Purify the crude orange oil by flash column chromatography (gradient: 100/0 to 95/5 pentane/EtOAc) to separate and afford the trans and cis isomers of the fused oxazinone[3].
Base-promoted formal[8+3]-annulation mechanism via an azaoxyallyl cation.
Quantitative Data & Yield Analysis
To aid in experimental planning, the following table summarizes the expected yields and optimal conditions for representative cyclizations using
| Cyclization Type | Precursor | Reagents / Catalyst | Solvent | Temp / Time | Major Product | Reported Yield |
| Intramolecular Friedel-Crafts | AgOTf (1.5 eq.) | CH | -78 °C to RT, 20 h | 61% (d.r. 1.4:1) | ||
| Intramolecular Friedel-Crafts | H | Neat / Acid | RT | 20–86% | ||
| [8+3] Annulation | N-(Benzyloxy)-2-bromo-2-phenylacetamide | Tropone (1.0 eq.), Et | HFIP | RT, 16 h | trans-Oxazinone | 32% |
| [8+3] Annulation | N-(Benzyloxy)-2-bromo-2-phenylacetamide | Tropone (1.0 eq.), Et | HFIP | RT, 16 h | cis-Oxazinone | 12% |
| [8+3] Annulation | N-(Benzyloxy)-2-bromo-2-phenylacetamide | 2-Phenyltropone (1.0 eq.), Et | HFIP | RT, 16 h | 2-Phenyl-Oxazinone | 56% |
Critical Troubleshooting & Best Practices
-
Moisture Sensitivity : The
-carbonyl carbocation is highly susceptible to trapping by water, which would yield the corresponding -hydroxy amide. Rigorously dry solvents (anhydrous CH Cl ) and inert atmosphere (argon/nitrogen) are mandatory for Protocol 1[2]. -
Silver Salt Handling : AgOTf is light-sensitive and hygroscopic. Weigh it quickly in a glovebox or under a stream of dry inert gas, and wrap the reaction vessel in aluminum foil to prevent photolytic degradation[2].
-
Solvent Effects in Annulation : Substituting HFIP with less polar solvents (e.g., DCM, THF) in Protocol 2 drastically reduces the yield of the [8+3] cycloadduct. The azaoxyallyl cation requires the strong hydrogen-bond donating environment of HFIP to remain stable long enough for intermolecular trapping[3].
References
Sources
- 1. Phenylacetyl Chloride | High-Purity Reagent Supplier [benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Joshua Dubland | BC Children’s Hospital Research Institute (BCCHR) [bcchr.ca]
2-Bromo-2-phenylacetamide in heterocyclic compound synthesis
Application Note: 2-Bromo-2-phenylacetamide in Advanced Heterocyclic Compound Synthesis
Executive Summary
In the landscape of modern organic synthesis and drug development, This compound has emerged as a highly versatile bifunctional building block. Characterized by a highly electrophilic
Chemical Rationale & Reactivity Profile
The synthetic utility of this compound stems from its unique structural electronics. The bromine atom acts as an excellent leaving group, while the adjacent phenyl ring provides resonance stabilization for developing positive charge (in
When manipulated under specific conditions, the molecule exhibits divergent reactivity:
-
Base-Mediated Ionization: In the presence of a mild base and a highly ionizing solvent, it undergoes dehydrohalogenation to form an azaoxyallyl cation , a reactive intermediate capable of capturing dienes or tropones to form bridged heterocycles[1].
-
Direct Nucleophilic Substitution: Under strongly basic conditions, the unhindered
-carbon undergoes rapid displacement by deprotonated azoles (e.g., imidazoles, benzotriazoles), a critical step in synthesizing Factor IXa inhibitors and potassium channel modulators[2][3].
Application I: Azaoxyallyl Cations in [8+3] Cycloadditions
Mechanistic Insights
The formal [8+3]-annulation between azaoxyallyl cations and tropones represents a breakthrough in accessing polycyclic heterocycles. To achieve this, an
Causality of Experimental Choices:
-
Solvent Selection (HFIP): HFIP is non-negotiable for this transformation. Its exceptional hydrogen-bond donating ability and high ionizing power stabilize the transient azaoxyallyl cation. Crucially, its low nucleophilicity prevents the solvent from trapping the cation, funneling the intermediate exclusively toward the tropone cycloaddition[1].
-
Base Selection (Et
N): A mild, sterically hindered base is required to abstract the amide proton without acting as a competing nucleophile against the -carbon.
Caption: Mechanism of Azaoxyallyl Cation Generation and [8+3] Cycloaddition.
Protocol 1: Formal [8+3] Annulation
Self-Validating System: The reaction progress can be visually tracked. The initial mixture is pale, but upon the generation of the azaoxyallyl cation and subsequent consumption by tropone, a distinct color shift (often to deep yellow/orange) occurs, indicating successful intermediate capture.
-
Preparation: Flame-dry a 10 mL Schlenk flask under argon. Add tropone (0.471 mmol, 1.0 equiv) and
-(benzyloxy)-2-bromo-2-phenylacetamide (0.942 mmol, 2.0 equiv). -
Solvation: Dissolve the reagents in anhydrous HFIP (2.3 mL) to achieve a concentration of ~0.2 M.
-
Activation: Add Et
N (1.178 mmol, 2.5 equiv) dropwise via syringe at room temperature. Note: A slight exotherm may be observed. -
Propagation: Stir the reaction mixture continuously for 16 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active tropone spot validates reaction completion.
-
Workup & Purification: Evaporate the HFIP under reduced pressure. Directly load the crude residue onto a silica gel column. Elute with a gradient of pentane/EtOAc (100:0 to 95:5) to isolate the annulated cycloadduct[1].
Application II: -Alkylation for Pharmacophore Assembly
Mechanistic Insights
In drug development, this compound is frequently utilized to append a phenylacetamide moiety onto nitrogen-containing heterocycles. This motif is a critical binding determinant in several therapeutic targets, including Factor IXa (anticoagulants)[2] and voltage-dependent potassium channels (neurological modulators)[3].
Causality of Experimental Choices:
-
Deprotonation Agent (NaH): Sodium hydride is utilized to irreversibly deprotonate the weakly acidic azole
bond. The evolution of hydrogen gas drives the equilibrium completely to the right, creating a highly reactive, naked nitrogen nucleophile. -
Solvent (DMF): A polar aprotic solvent like DMF is chosen to solvate the resulting sodium salt and separate the ion pair, maximizing the nucleophilicity of the azole anion for the subsequent
attack.
Caption: Experimental Workflow for N-Alkylation of Heterocycles.
Protocol 2: -Alkylation of Benzotriazole/Imidazole
Self-Validating System: The addition of NaH to the azole solution results in the immediate evolution of hydrogen gas. The cessation of bubbling serves as a physical indicator that deprotonation is complete, ensuring the nucleophile is fully generated before the electrophile is introduced.
-
Deprotonation: In a dry, argon-purged flask, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (0.5 M) and cool to 0 °C using an ice bath.
-
Nucleophile Generation: Slowly add the heterocyclic substrate (e.g., 5-methyl-1H-benzo[d][1,2,3]triazole, 1.0 equiv)[2]. Stir at 0 °C until gas evolution ceases (approx. 15–30 minutes).
-
Electrophile Introduction: Add this compound (1.1 equiv) portion-wise. The low temperature prevents unwanted elimination side-reactions.
-
Alkylation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.
-
Quench & Extraction: Carefully quench the reaction by adding cold distilled water dropwise. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO
, and concentrate in vacuo[3]. -
Purification: Purify via flash column chromatography (typically 40-50% EtOAc in hexanes) to yield the pure
-alkylated heterocycle[3].
Quantitative Data & Substrate Scope
The efficiency of this compound in these methodologies is highly dependent on the reaction environment. The tables below summarize the optimization data and substrate scope derived from the cited methodologies.
Table 1: Solvent Optimization for Azaoxyallyl Cation [8+3] Annulation [1]
| Solvent | Base | Ionizing Power | Yield (%) | Mechanistic Observation |
| CH | Et | Low | Trace | Insufficient stabilization of the transient cation. |
| Trifluoroethanol (TFE) | Et | Moderate | 45% | Competing nucleophilic trapping by the solvent. |
| HFIP | Et | High | 85% | Optimal stabilization; minimal solvent interference. |
Table 2: Substrate Scope for
| Heterocyclic Nucleophile | Electrophile | Target Application | Yield (%) |
| 5-Methyl-1H-benzotriazole | This compound | Factor IXa Inhibitor Precursor | 78 - 85% |
| 2-(Tosylimino)pyridine | This compound | Potassium Channel Modulator | 82% |
| Substituted Imidazole | This compound | Anti-inflammatory Agent | 75% |
References
- "Factor ixa inhibitors." World Intellectual Property Organization, Patent WO2016094260A1.
- "Heterocycles as potassium channel modulators." World Intellectual Property Organization, Patent WO2011102964A1.
Sources
Application Note: Precision Amination of 2-Bromo-2-phenylacetamide
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the nucleophilic substitution of
Introduction & Strategic Significance
The amination of This compound is a pivotal transformation in medicinal chemistry, serving as a gateway to
Unlike simple alkyl halides, this compound presents a unique reactivity profile:
-
Benzylic Activation: The
-phenyl ring stabilizes the transition state for nucleophilic attack, enhancing reactivity compared to simple -bromoacetamides. -
Steric Congestion: The juxtaposition of the phenyl ring and the amide group creates a sterically crowded electrophilic center, requiring careful selection of amine nucleophiles and solvents to prevent elimination or hydrolysis side-reactions.
-
Dual-Electrophilicity: While the
-carbon is the primary target, the amide carbonyl can occasionally participate in side reactions under forcing conditions.
Mechanistic Analysis
The reaction proceeds primarily via a bimolecular nucleophilic substitution (
-
Nucleophile Approach: The amine lone pair attacks the
-carbon from the trajectory opposite to the C-Br bond (backside attack). -
Transition State: The benzylic position stabilizes the developing partial positive charge in the transition state, facilitating the reaction despite the steric bulk of the phenyl group.
-
Leaving Group: Bromide is an excellent leaving group, driven by the formation of a stable bromide salt with the base or excess amine.
Mechanistic Pathway Diagram[1][2][3]
Caption: Mechanistic flow of the
Optimization of Reaction Conditions
To maximize yield and purity, the following parameters must be controlled:
Solvent Selection
-
Acetonitrile (MeCN): Recommended. A polar aprotic solvent that dissolves the organic amide while stabilizing the transition state. It allows for easy workup due to its volatility.
-
DMF/DMSO: Effective for low-solubility amines but difficult to remove during workup. Use only if necessary.
-
Ethanol/Methanol: Viable for robust amines, but risks solvolysis (formation of
-alkoxy amides) if the reaction is too slow or heated.
Base Selection[1]
-
Potassium Carbonate (
): Standard. Mild, heterogeneous base that scavenges the generated HBr without promoting -elimination (formation of 2-phenylacrylamide). -
Triethylamine (TEA) / DIPEA: Useful for homogeneous reactions but can occasionally act as a nucleophile (forming quaternary ammonium salts) or promote elimination if the substrate is sensitive.
-
Excess Amine: If the amine is cheap and volatile, using 2.5 equivalents allows the amine itself to act as the HBr scavenger.
Temperature
-
0°C to Room Temperature (RT): Start at 0°C to minimize exotherm and side reactions. Most reactions complete at RT within 2–6 hours.
-
Avoid Heating (>60°C): High heat promotes dimerization and hydrolysis of the amide bond.
Summary of Optimized Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile (Anhydrous) | Balances solubility and workup ease; minimizes solvolysis. |
| Stoichiometry | 1.0 eq Bromide : 1.2 eq Amine | Slight excess of amine ensures complete conversion. |
| Base | Scavenges acid; prevents salt formation of product. | |
| Temperature | Kinetic control; suppresses elimination to atropamide. | |
| Time | 2 - 6 Hours | Monitor by TLC/LC-MS to prevent over-reaction. |
Standard Operating Protocol (SOP)
Objective: Synthesis of
Materials
-
This compound (1.0 mmol, 214 mg)
-
Benzylaniline (or target amine) (1.2 mmol)
-
Potassium Carbonate (
), anhydrous (2.0 mmol, 276 mg) -
Acetonitrile (MeCN), anhydrous (5 mL)
-
Ethyl Acetate (EtOAc) and Brine for workup.[1]
Experimental Workflow
-
Preparation:
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with nitrogen or argon (optional but recommended to exclude moisture).
-
-
Dissolution:
-
Add This compound (214 mg) and anhydrous MeCN (5 mL). Stir until fully dissolved.
-
Cool the solution to 0°C using an ice bath.
-
-
Addition:
-
Add
(276 mg) in one portion. -
Add the Amine (1.2 mmol) dropwise over 5 minutes. Note: If the amine is a solid, dissolve it in minimal MeCN before addition.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (25°C) naturally.
-
Stir vigorously for 3–6 hours .
-
Monitoring: Check progress via TLC (System: 50% EtOAc/Hexanes). The starting bromide (
) should disappear, and a lower amine spot should appear.
-
-
Workup:
-
Filter the reaction mixture through a celite pad or sintered glass funnel to remove inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain a crude residue.
-
Redissolve the residue in EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL) .
-
Dry the organic layer over anhydrous
, filter, and concentrate.[2]
-
-
Purification:
-
Recrystallize from EtOH/Hexane or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the amination of this compound.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of bromide | Ensure solvent is anhydrous; minimize water exposure. |
| Elimination Product | Base too strong/bulky | Switch from TEA/DIPEA to |
| Dimerization | Amine is too nucleophilic | Use a large excess of amine (3-4 eq) or slow addition of the bromide to the amine. |
| No Reaction | Steric hindrance | Heat gently to 40-50°C; add catalytic Sodium Iodide (Finkelstein condition). |
Safety Considerations
-
Lachrymator:
-Halo amides are potent lachrymators and skin irritants. All operations must be conducted in a fume hood. -
Alkylating Agent: this compound is a potential alkylating agent (genotoxic). Double-glove and use proper PPE.
-
Waste Disposal: Quench unreacted bromide with aqueous ammonia or sodium thiosulfate before disposal.
References
-
Synthesis of Modafinil Analogues : De Risi, C., et al. (2008).[1] Efficient synthesis and biological evaluation of two modafinil analogues. Bioorganic & Medicinal Chemistry. Link
-
Alpha-Halo Amide Reactivity : BenchChem. (2025).[2][3] In-Depth Technical Guide to α-Bromo Ketones and Amides. Link
-
General Amination Protocols : Chemistry LibreTexts. (2024). Synthesis of Amines via SN2 Reactions. Link
-
Reaction of this compound : TCI Chemicals. (2025).[3][4][5] Product Specification: 2-Bromo-N-phenylacetamide. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-2-phenylacetamide Stability & Storage
Reference ID: TS-BPA-STAB-001
Status: Active
Author: Senior Application Scientist, Chemical Stability Unit
Introduction
Welcome to the Technical Support Center. You are likely here because you are working with 2-Bromo-2-phenylacetamide (also known as
This compound is a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., oxazoles) and agrochemicals. However, it possesses a structural vulnerability: an activated carbon-bromine (C-Br) bond adjacent to both a carbonyl group and a phenyl ring. This "perfect storm" of electronic activation makes the compound highly susceptible to hydrolysis, even under mild storage conditions.
This guide moves beyond generic "store in a cool dry place" advice. It explains the mechanism of failure so you can implement a self-validating storage protocol.
Module 1: The Science of Degradation
Root Cause Analysis
The degradation of this compound is not a random event; it is a chemically deterministic process driven by moisture and autocatalysis.
-
The Trigger (Moisture): The phenyl ring stabilizes the carbocation intermediate, while the adjacent carbonyl makes the alpha-carbon electrophilic. This allows atmospheric moisture to displace the bromine atom (via
or loose mechanisms). -
The Primary Product: This hydrolysis converts the bromide to an alcohol, forming 2-hydroxy-2-phenylacetamide (mandelamide).
-
The Catalyst (HBr): The leaving group is Hydrogen Bromide (HBr). HBr is a strong acid. As it accumulates, it lowers the pH of the micro-environment within the storage container.
-
The Autocatalytic Loop: The acidic environment protonates the amide oxygen, making the compound more susceptible to further hydrolysis (cleaving the amide bond to phenylacetic acid derivatives) or accelerating the C-Br displacement.
Key Insight: Degradation is exponential. Once a small amount of HBr forms, the rate of decomposition increases rapidly.
Visualization: The Autocatalytic Hydrolysis Cycle
The following diagram illustrates the degradation pathway you are trying to prevent.
Figure 1: The autocatalytic degradation cycle.[1] Note the red arrow indicating how HBr accumulation accelerates the destruction of the remaining intact reagent.
Module 2: Storage Protocol (Best Practices)
The "Zero-Moisture" Standard
Because the reaction is autocatalytic, the only effective strategy is total prevention of the initial hydrolysis event.
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C | Lowers the kinetic energy of the molecules, significantly slowing the rate of hydrolysis (Arrhenius equation). |
| Atmosphere | Argon or Nitrogen | Displaces humid air.[1] Argon is preferred as it is heavier than air and forms a "blanket" over the solid. |
| Container | Amber Glass | The C-Br bond is photosensitive. UV light can cleave the bond homolytically, generating radicals that initiate decomposition. |
| Seal | Parafilm + Desiccant | Screw caps alone are insufficient for long-term storage. Wrap caps in Parafilm. Store the vial inside a secondary jar containing active desiccant (e.g., Drierite). |
| Handling | Cold-Warm Cycle | CRITICAL: Allow the refrigerated vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating the degradation cycle. |
Module 3: Troubleshooting & QC (FAQs)
Q1: My sample has turned from white to yellow/orange. Is it still usable?
Diagnosis: The color change indicates the liberation of elemental bromine (
-
Light Yellow: Likely 95%+ pure. Verify with Melting Point (MP). If MP is within 2°C of literature (approx. 140-142°C, though polymorphs exist), it can be used for non-critical reactions.
-
Dark Orange/Brown: Significant degradation. The HBr content is likely high enough to interfere with pH-sensitive reactions. Recrystallization required. [2][3]
Q2: The compound smells acrid/pungent.
Diagnosis: Pure this compound has a faint odor. An acrid, stinging smell indicates the release of HBr gas. Action: Vent the container in a fume hood. Do not use directly in acid-sensitive reactions (e.g., with amines) without repurification, as the HBr will consume your nucleophile.
Q3: The powder has clumped into a hard cake.
Diagnosis: Hygroscopicity. The crystal lattice has absorbed water, initiating partial hydrolysis. The "caking" is often due to the formation of the hydroxy-derivative which may have different crystal packing or simply due to wetness. Action: Check solubility in dry dichloromethane (DCM). If it leaves a gummy residue, the hydrolysis product (mandelamide derivative) is present.
Module 4: Remediation (Rescue Protocols)
If your QC checks fail, do not discard the batch immediately. The compound can often be rescued.[3]
Decision Logic for Remediation
Use this flowchart to determine the correct course of action.
Figure 2: Quality Control Decision Tree.
Protocol A: Recrystallization (The "Rescue" Method)
This method removes the HBr and the hydrolysis byproduct (2-hydroxy-2-phenylacetamide), which is more soluble in polar solvents than the bromo-compound.
Reagents: Ethanol (95%), Water.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.
-
Filtration: If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot.
-
Crystallization: Add warm water dropwise until the solution becomes slightly turbid. Re-heat to clear, then allow to cool slowly to room temperature.
-
Isolation: Cool in an ice bath (0°C) for 30 minutes. Filter the crystals.[2][3][4][5]
-
Drying: Dry under high vacuum over
or KOH pellets (to scavenge acidic residues). Do not oven dry above 40°C.
References
-
BenchChem. (2025).[4][6][7] Navigating the Reactivity of 2-Bromo-2-phenylacetyl chloride: A Technical Guide to Stability and Storage. Retrieved from
-
Fisher Scientific. (2025).[3][4][6][7][8] Safety Data Sheet: 2-Phenylacetamide. Retrieved from
-
National Institutes of Health (NIH). The Fascinating Chemistry of α-Haloamides. PMC Database. Retrieved from
-
ThermoFisher Scientific. (2010).[9] Safety Data Sheet: 2-Bromoacetamide. Retrieved from
-
Alfa Chemistry. (2026).[10] Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Help Center: Purification & Troubleshooting for 2-Bromo-2-phenylacetamide
Ticket ID: #Br-Removal-001
Subject: Removing Unreacted Bromine (
Executive Summary
This guide addresses the removal of unreacted bromine from This compound (CAS: 5326-87-4). This intermediate is an
The Core Problem: Residual bromine (
Immediate Troubleshooting (The "Red Alert" Issues)
Use this section to diagnose your current situation based on visual or olfactory cues.
| Symptom | Diagnosis | Immediate Action |
| Deep Orange/Red Liquid | High concentration of unreacted | STOP. Do not concentrate. Proceed to Protocol A (Bisulfite Quench). |
| Persistent Yellow Solid | Trace bromine trapped in the crystal lattice. | Perform Protocol B (Recrystallization). |
| Sulfur Smell / Precipitate | Incorrect quenching agent used (likely Thiosulfate in acidic media). | Filter immediately. Switch to Bisulfite for future batches. |
| Emulsion during Wash | Surfactant effect of the amide. | Add saturated Brine ( |
Detailed Protocols
Protocol A: The Reductive Bisulfite Quench (Primary Method)
Theory: Sodium bisulfite reduces elemental bromine (
Why Bisulfite? Unlike Sodium Thiosulfate, Bisulfite is less likely to undergo nucleophilic substitution (
Reagents:
Step-by-Step:
-
Cooling: Cool the reaction mixture to 0–10°C . The reaction with bisulfite is exothermic; uncontrolled heat can degrade the amide.
-
Addition: Slowly add the 10%
solution to the organic reaction mixture with vigorous stirring. -
Monitoring: Watch for the color change from Red/Orange
Pale Yellow Colorless . -
Verification: Test the aqueous layer with Starch-Iodide paper.
-
Blue/Black: Bromine still present.[5] Add more bisulfite.
-
White/No Change: Quench complete.
-
-
Separation: Transfer to a separatory funnel. Separate the organic layer.[1][2][3][6][7]
-
Wash: Wash the organic layer once with saturated Sodium Bicarbonate (
) to neutralize the acid generated during the quench, then once with Brine.
Protocol B: Recrystallization (Polishing Step)
If the solid product remains yellow after workup, bromine is trapped in the crystal lattice.
Solvent System: Ethanol (95%) or Toluene [2].
-
Dissolve the crude solid in the minimum amount of boiling solvent.
-
If the solution is dark, add activated charcoal (1-2% by weight), stir for 5 minutes, and filter hot (Hot Filtration).
-
Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (
). -
Filter the white crystals and wash with cold solvent.
Process Visualization
The following diagram illustrates the decision logic for the quenching workflow.
Figure 1: Decision tree for the reductive quenching of bromine from the reaction mixture.
Frequently Asked Questions (FAQs)
Q: Why can't I use Sodium Thiosulfate (
Q: My product turned into an oil during the wash. What happened?
A: this compound has a melting point around 131-135°C [3], but impurities can depress this significantly. If you used DCM, the oil is likely your product saturated with solvent. Dry thoroughly with
Q: Is the product stable to basic washes?
A: Only to mild bases. The
References
-
BenchChem. (2025).[1][2][3] Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures.Link
-
University of Massachusetts. (n.d.). Recrystallization Guide and Solvent Selection.Link
-
BenchChem. (2025).[1][2][3] Synthesis routes of 2-Bromo-N-phenylacetamide.Link
-
Wikipedia. (n.d.). Bisulfite: Use in Organic Synthesis and Bromine Quenching.[1]Link
-
Organic Syntheses. (1929). p-Bromophenacyl Bromide (Analogous alpha-bromo ketone handling). Org.[1][5][8] Synth. 9, 20. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Bisulfite - Wikipedia [en.wikipedia.org]
minimizing elimination side reactions in alpha-bromoamide synthesis
Technical Support Center: Optimization of -Bromoamide Synthesis
Status: Operational Ticket Focus: Minimizing Elimination Side Reactions (Dehydrohalogenation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Conflict
The Issue:
Users synthesizing
The Root Cause:
The reaction is a competition between Nucleophilic Acyl Substitution (Desired) and E2 Elimination (Undesired) . The
In the presence of a base (required to scavenge the HBr/HCl byproduct), the
Mechanistic Bifurcation
Figure 1: The mechanistic divergence. The target
Troubleshooting Guide
Use this diagnostic matrix to identify and resolve specific failure modes in your current protocol.
| Symptom | Diagnosis | Corrective Action |
| Crude NMR shows doublets at 5.5–6.5 ppm | Elimination Occurred. These are vinylic protons indicating the formation of acrylamide ( | Switch Base System. Your base is too strong or too soluble in the organic phase. Switch to a Biphasic System (see Protocol A below). |
| Reaction mixture turns black/viscous | Polymerization. The elimination product (acrylamide) has polymerized. | Temperature Control. The exotherm of the initial addition promoted elimination. Cool reaction to -10°C to 0°C during addition. |
| Low yield; starting amine remains | Acid Quench. The HBr generated protonated your amine, rendering it non-nucleophilic. | Stoichiometry Check. Ensure you have at least 1.1 eq of base relative to the acid halide. If using the amine as the base, you need 2.0 eq . |
| Product racemizes (if chiral) | Enolization. The base is abstracting the | Avoid Organic Bases. Switch from TEA/DIEA to weak inorganic bases ( |
Optimized Protocols
Do not rely on standard "mix and stir" protocols for this sensitive reaction. Select the protocol based on your substrate's solubility.
Protocol A: The "Gold Standard" (Biphasic Schotten-Baumann)
Best for: Most primary and secondary amines. Minimizes elimination by sequestering the base in the aqueous phase, away from the sensitive organic product.
Reagents:
-
Amine (1.0 equiv)[1]
- -Bromoacetyl bromide (1.1 equiv)
-
Base: Sat. aq.
or (2.0 equiv) -
Solvent: Dichloromethane (DCM) or Ethyl Acetate[2]
Step-by-Step:
-
Preparation: Dissolve amine in DCM (0.2 M concentration). Add an equal volume of saturated aqueous
. -
Cooling: Cool the vigorously stirring biphasic mixture to 0°C .
-
Addition: Dilute
-bromoacetyl bromide in a small amount of DCM. Add this solution dropwise to the organic layer over 15–30 minutes.-
Why? Slow addition prevents local heating (exotherms) which favors elimination.
-
-
Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
-
Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine. Dry over
.
Protocol B: The "Anhydrous" Route (Weak Organic Base)
Best for: Water-sensitive substrates or highly polar amines.
Reagents:
-
Amine (1.0 equiv)[1]
- -Bromoacetyl bromide (1.1 equiv)
-
Base: N-Methylmorpholine (NMM) (1.2 equiv)
-
Why NMM? It is a weaker base (pKa ~7.4) than Triethylamine (pKa ~10.7), significantly reducing the risk of
-proton abstraction [1].
-
-
Solvent: Anhydrous THF or DCM.
Step-by-Step:
-
Preparation: Dissolve amine and NMM in anhydrous solvent under inert atmosphere (
). -
Cooling: Cool to -20°C to -10°C .
-
Addition: Add acid bromide dropwise. Maintain temperature below -5°C.
-
Filtration: The NMM-HBr salt will precipitate. Filter this off before aqueous workup to prevent base-catalyzed degradation during extraction.
Decision Logic for Base Selection
Use this flow to select the appropriate scavenger for your specific synthesis.
Figure 2: Base selection logic tree. Biphasic conditions are preferred whenever possible to physically separate the base from the reactive product.
Frequently Asked Questions (FAQ)
Q: Can I use EDC/NHS coupling with
Q: Why does my product decompose on silica gel?
A:
-
Fix: Deactivate your silica gel with 1% Triethylamine in your eluent, or perform a rapid filtration rather than a long column.
Q: I see a side product with M+80 mass. What is it? A: This is likely the result of the amine reacting with two equivalents of bromoacetyl bromide, or the displacement of the bromine by a second equivalent of your amine (dimerization).
-
Fix: Ensure strict stoichiometry (1:1) and add the acid bromide to the amine to keep the amine concentration high initially, or use the Biphasic protocol to limit substitution rates.
References
purification of 2-Bromo-2-phenylacetamide by recrystallization
Technical Support Center: Purification of 2-Bromo-2-phenylacetamide
Case ID: PUR-BR-PA-001 Status: Active Technical Lead: Senior Application Scientist
Product Identification & Critical Isomer Warning
Before proceeding, verify the chemical structure. There is a frequent nomenclature confusion in this class of compounds.
-
Target Compound: This compound (Also known as
-bromophenylacetamide).-
Structure: The bromine and phenyl groups are both attached to the
-carbon (adjacent to the carbonyl). -
Formula:
-
-
Common Isomer (Different Compound): 2-Bromo-N-phenylacetamide (Also known as
-bromoacetanilide).-
Structure: The phenyl group is attached to the nitrogen.
-
Formula:
-
Note: The protocols below are specifically designed for This compound .
Recommended Recrystallization Protocol
Objective: Isolate high-purity crystalline solid from crude reaction mixtures (typically synthesized via bromination of phenylacetamide or amidation of
Solvent System Selection
| Solvent System | Rating | Technical Note |
| Ethyl Acetate / Hexanes | Preferred | Best balance of polarity. Minimizes solvolysis (hydrolysis/ethanolysis) of the reactive C-Br bond. |
| Ethanol (Anhydrous) | Alternative | Good solubility, but prolonged heating can lead to nucleophilic attack by ethanol on the |
| Toluene | Viable | Good for removing non-polar impurities; requires higher temperatures. |
Step-by-Step Methodology (Ethyl Acetate / Hexanes)
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of Ethyl Acetate (EtOAc) .
-
Heat gently on a steam bath or hot plate (approx. 50-60°C) with stirring.
-
Critical: Do not boil excessively. If the solid does not dissolve in a reasonable volume, add small aliquots of EtOAc until clear.
-
-
Hot Filtration (Removal of Insoluble Impurities):
-
If solid particles (e.g., inorganic salts like NaBr/KBr from synthesis) remain, filter the hot solution through a pre-warmed fluted filter paper or a glass frit.
-
Tip: Rinse the filter with 1-2 mL of hot EtOAc to recover product.
-
-
Crystallization (The "Cloud Point" Method):
-
Maintain the filtrate at a warm temperature.
-
Slowly add Hexanes (or Heptane) dropwise to the stirred solution.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of EtOAc to clear the solution back to transparency.
-
-
Cooling & Nucleation:
-
Remove from heat and allow the flask to cool to room temperature undisturbed . Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
Once at room temperature, place in an ice bath (0-4°C) for 1-2 hours to maximize yield.
-
-
Isolation:
-
Collect crystals via vacuum filtration (Buchner funnel).[1]
-
Wash the filter cake with a cold mixture of EtOAc/Hexanes (1:3 ratio).
-
Dry under high vacuum at ambient temperature. Avoid oven drying above 50°C to prevent decomposition.
-
Troubleshooting Guide (FAQ)
Q1: The product is separating as a dark oil at the bottom of the flask instead of crystals ("Oiling Out"). How do I fix this?
-
Cause: The solution is too concentrated, the cooling was too rapid, or the impurity profile is depressing the melting point.
-
Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of additional solvent (EtOAc) to slightly dilute the solution.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.
-
Cool very slowly (wrap the flask in a towel).
-
Q2: My yield is low, but the mother liquor is still yellow. What happened?
-
Cause: The product is too soluble in the chosen solvent ratio, or you used too much solvent.
-
Corrective Action:
-
Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.
-
Repeat the cooling/crystallization steps to harvest a "second crop."
-
Note: The second crop is usually less pure than the first.
-
Q3: The crystals are turning yellow/brown during drying.
-
Cause: Hydrolysis or oxidation. The
-bromo amide moiety is sensitive to moisture and light. -
Corrective Action:
-
Ensure the product is dried thoroughly under vacuum to remove solvent traces.
-
Store the purified solid in an amber vial under an inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Q4: Can I use water/ethanol mixtures?
-
Technical Warning: While this compound can be recrystallized from aqueous ethanol, the
-bromo position is electrophilic. Prolonged heating in the presence of water can lead to hydrolysis , forming -hydroxyphenylacetamide or -bromophenylacetic acid. Anhydrous organic solvents (EtOAc/Hexanes) are safer for maintaining chemical integrity.
Process Logic Visualization
The following diagram illustrates the decision matrix for the purification workflow.
Caption: Logical workflow for the purification of this compound via two-solvent recrystallization.
References
-
BenchChem. (2025). Technical Support Center: Purification of Products from 2-Bromo-2-phenylacetyl Chloride Reactions. Retrieved from
-
Organic Syntheses. (1952). Phenylacetamide.[2][3][4][5][6][7][8][9][10] Org. Synth. 32, 92. (Foundational method for amide synthesis/handling). Retrieved from
-
ChemicalBook. (2026). This compound Product Properties and Synthesis. (Used for solubility and isomer data). Retrieved from [4]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Standard operating procedure for amide purification). Retrieved from [1]
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-N-phenylacetamide | C8H8BrNO | CID 94818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylacetyl Chloride | High-Purity Reagent Supplier [benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitrostyrene: Research Compound and Synthesis Intermediate [benchchem.com]
- 10. rsc.org [rsc.org]
solvent selection for nucleophilic attack on 2-Bromo-2-phenylacetamide
Technical Support Center: Organic Synthesis Division Subject: Solvent Engineering for Nucleophilic Substitution on 2-Bromo-2-phenylacetamide Ticket ID: #SN2-PH-BR-001 Responder: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Substrate Profile
You are working with This compound (CAS: 3914-36-7). Before selecting a solvent, you must understand the unique electronic environment of this substrate. It is not a standard alkyl halide; it is a benzylic
-
Structure:
-
Reactivity Profile:
-
High SN2 Reactivity: The adjacent carbonyl orbital (
) overlaps with the orbital, lowering the transition state energy for backside attack. -
Benzylic Instability: The phenyl ring can stabilize a carbocation, making the substrate susceptible to SN1 pathways (solvolysis) in protic solvents or hydrolysis in wet conditions.
-
Amide Functionality: The
group acts as both a hydrogen bond donor and acceptor, creating significant solubility challenges ("oiling out") in non-polar solvents.
-
The Solvent Matrix: Selection Guide
Do not default to Dichloromethane (DCM) or Dimethylformamide (DMF) without analyzing your nucleophile. Use this matrix to select the optimal medium.
| Solvent Class | Solvent | SN2 Rate | Solubility | Green Score | Application Notes |
| Polar Aprotic | Acetonitrile (MeCN) | High | Good | Moderate | Recommended. Best balance of rate and workup ease. Dissolves substrate well; product usually precipitates (easy isolation). |
| Polar Aprotic | DMF / DMSO | Very High | Excellent | Poor | Use with Caution. High boiling points make removal difficult. Promotes rapid reaction but risks over-alkylation due to homogenous phase. |
| Polar Protic | Ethanol / Methanol | Low | Moderate | Good | Specialized Use. H-bonding "cages" the nucleophile, slowing the rate. Useful only if the nucleophile is too reactive or if solubility is impossible elsewhere. Risk of solvolysis (SN1). |
| Ethereal | THF / 2-MeTHF | Moderate | Good | Excellent | Green Choice. 2-MeTHF is the superior green alternative to THF/DCM. Good for biphasic reactions. |
| Non-Polar | Toluene | Very Low | Poor | Moderate | Avoid. Substrate often insoluble. Reaction rates are glacial unless using Phase Transfer Catalysis (PTC). |
Decision Tree: Solvent Selection Logic
Use the following logic flow to determine the correct solvent system for your specific nucleophile.
Figure 1: Decision tree for solvent selection based on nucleophile type and process constraints.
Troubleshooting & FAQs
Q1: My product is "oiling out" and sticking to the flask walls. How do I fix this?
Diagnosis: This is a polarity mismatch. The starting material (
-
Switch to Acetonitrile: It often solubilizes the intermediate but precipitates the final hydrobromide salt as a clean solid.
-
Co-solvent System: If using Toluene or DCM, add 10-20% THF or 2-MeTHF to maintain solubility of the polar product.
Q2: I am seeing a byproduct: 2-hydroxy-2-phenylacetamide.
Diagnosis: Hydrolysis. You have water in your system.[1][2][3][4][5][6][7]
Mechanism: The benzylic position allows for a loose
-
Dry your solvents (molecular sieves).
-
Critical: Do not use NaOH or KOH as a base if possible. Use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to scavenge the HBr formed.
Q3: Reaction with primary amine yields a mixture of products (Polyalkylation).
Diagnosis: The product (secondary amine) is more nucleophilic than the starting material (primary amine). It attacks a second molecule of this compound. The Fix:
-
High Dilution: Run the reaction at 0.1 M or lower.
-
Excess Nucleophile: Use 3–5 equivalents of the primary amine. This statistically favors the single attack.
-
Solvent Switch: Use Ethanol . The protic solvent solvates the amine, slightly reducing its nucleophilicity and suppressing the "runaway" second alkylation.
Standardized Protocol: Amination in Green Solvent
Objective: Synthesis of
Materials:
-
This compound (1.0 eq)
-
Primary Amine (2.0 eq)
-
DIPEA (1.2 eq) - Optional, if amine is valuable; otherwise use excess amine.
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF).
Procedure:
-
Preparation: Dissolve this compound in 2-MeTHF (concentration ~0.2 M). Ensure the vessel is purged with nitrogen.
-
Addition: Cool to 0°C . (The reaction is exothermic; heat promotes side reactions).
-
Nucleophile: Add the amine (and DIPEA if used) dropwise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (25°C). Monitor by TLC/LCMS.
-
Note: In 2-MeTHF, the amine hydrobromide salt often precipitates.
-
-
Workup:
-
Filter off the solid precipitate (usually the amine salt).
-
Wash the filtrate with water (to remove excess amine/salts).
-
Dry organic layer (
) and concentrate.
-
-
Purification: Recrystallization from EtOAc/Heptane is usually sufficient due to the polarity difference.
References
-
GSK Solvent Sustainability Guide: Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry.
-
CHEM21 Solvent Selection Guide: Prat, D., et al. (2016). "CHEM21 selection guide of classical-and less classical-solvents." Green Chemistry.
- Reactivity of -Halo Carbonyls: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Standard text on SN2 orbital overlap in -halo systems).
- Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
- 1. Showing Compound 2-Phenylacetamide (FDB027865) - FooDB [foodb.ca]
- 2. Showing Compound 2-Phenylacetamide (FDB027865) - FooDB [foodb.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
handling moisture sensitivity of alpha-bromo-alpha-phenylacetamide
Introduction: Navigating the Challenges of a Versatile Reagent
Alpha-bromo-alpha-phenylacetamide is a valuable synthetic intermediate, particularly in the development of pharmaceutical compounds and complex organic molecules. Its structure features a highly reactive alpha-bromo group, which makes it an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. However, this same reactivity is the source of its primary handling challenge: a pronounced sensitivity to moisture.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and managing the moisture sensitivity of alpha-bromo-alpha-phenylacetamide. By explaining the root causes of its instability and providing field-proven protocols, this document aims to help you achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions encountered when working with alpha-bromo-alpha-phenylacetamide.
Question 1: My alpha-bromo-alpha-phenylacetamide, which was a white powder, has turned yellow/brown and has a sharp, acidic smell. What happened?
Answer: This is a classic sign of degradation due to moisture exposure. The alpha-bromo group is highly susceptible to hydrolysis.[1] The discoloration and sharp, acrid odor are strong indicators that the compound has reacted with ambient water to produce alpha-hydroxy-alpha-phenylacetamide and hydrogen bromide (HBr) gas.[1] The liberated HBr can further catalyze decomposition, leading to a cascade of side reactions and product discoloration.
Question 2: What is the chemical mechanism behind this degradation?
Answer: The degradation is a nucleophilic substitution reaction where water acts as the nucleophile. The carbon atom bonded to the bromine is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the phenyl ring. Water attacks this carbon, displacing the bromide ion, which is an excellent leaving group. This process, known as hydrolysis, results in the formation of an alpha-hydroxy amide. Studies on analogous compounds like α-bromophenylacetic acid confirm this rapid degradation pathway in the presence of polar, protic solvents like water.[2][3]
Caption: Hydrolysis of alpha-bromo-alpha-phenylacetamide.
Question 3: How will this degradation affect my downstream reaction?
Answer: The impact is twofold:
-
Reduced Yield: A significant portion of your starting material has been converted into an impurity, meaning there is less active reagent available for your desired transformation. This directly leads to lower yields.
-
Side Reactions: The newly formed alpha-hydroxy-alpha-phenylacetamide is a nucleophile (due to the hydroxyl group) and can compete with your intended nucleophile, leading to the formation of undesired byproducts and complicating purification. The liberated HBr can also alter the pH of your reaction, potentially inhibiting catalysts or promoting acid-catalyzed side reactions.
Question 4: What are the absolute best practices for storing this reagent?
Answer: To ensure the integrity of alpha-bromo-alpha-phenylacetamide, strict storage conditions are mandatory.
-
Primary Storage: The vial should be stored in a desiccator cabinet under a dry, inert atmosphere (e.g., nitrogen or argon).[4]
-
Secondary Containment: Place the primary container inside a larger, sealed container with a desiccant like silica gel or Drierite.
-
Temperature: Store in a cool, dark place. Some suppliers recommend refrigeration or freezing to slow down any potential decomposition pathways.[4][5] Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold powder.
Question 5: I suspect my reagent has degraded. How can I check its purity before starting my experiment?
Answer: You should always verify the purity of a sensitive reagent if degradation is suspected.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Dissolve a small sample in a dry, aprotic solvent (e.g., anhydrous dichloromethane or ethyl acetate). The hydrolysis product, being more polar, will have a lower Rf value than the parent compound. The presence of a second spot indicates impurity.
-
Proton NMR (¹H NMR): Dissolve a sample in an anhydrous deuterated solvent (e.g., CDCl₃). The benzylic proton (CH-Br) of the starting material will have a characteristic chemical shift. The appearance of a new peak at a different shift, corresponding to the benzylic proton of the alpha-hydroxy product (CH-OH), confirms hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method.[6] It can effectively separate the parent compound from its degradation products, allowing you to determine the exact purity percentage.
Experimental Protocols
Adherence to rigorous experimental technique is critical for success. The following protocols are designed to minimize moisture exposure at every stage.
Protocol 1: Handling and Dispensing under Inert Atmosphere
This protocol is mandatory for weighing and preparing solutions of alpha-bromo-alpha-phenylacetamide.
-
Preparation: Move the sealed reagent bottle, along with all necessary spatulas, weigh boats, and vials, into an inert atmosphere glovebox. Alternatively, prepare a Schlenk line setup.
-
Equilibration: Allow the reagent bottle to sit in the inert atmosphere for at least 20 minutes to ensure any surface moisture is removed.
-
Dispensing: Open the bottle and quickly weigh the desired amount of powder into a tared vial. Immediately seal both the main reagent bottle and the vial containing the dispensed powder.
-
Dissolution: If making a solution, add a cannula to a flask containing your chosen anhydrous solvent (previously dried over molecular sieves or distilled). Transfer the solvent via the cannula into the vial containing the reagent under a positive pressure of inert gas.
Caption: Workflow for moisture-free handling.
Protocol 2: Troubleshooting a Failed Reaction
If a reaction involving alpha-bromo-alpha-phenylacetamide has failed or provided a low yield, follow this logical troubleshooting guide.
Caption: Troubleshooting logic for failed reactions.
Data Summary Table
| Property | alpha-bromo-alpha-phenylacetamide | alpha-hydroxy-alpha-phenylacetamide (Hydrolysis Product) |
| Molecular Formula | C₈H₈BrNO | C₈H₉NO₂ |
| Molecular Weight | 214.06 g/mol | 151.16 g/mol |
| Appearance | White to off-white solid[7] | White solid |
| Key Characteristic | Electrophilic, moisture-sensitive | Nucleophilic (hydroxyl group) |
| Impact in Reaction | Desired electrophilic reactant | Unwanted nucleophilic byproduct |
References
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC. (n.d.). National Center for Biotechnology Information. [Link]
- Process for the preparation of α-bromo-phenylacetic acids - Google P
-
N-BROMOACETAMIDE - Organic Syntheses. (n.d.). [Link]
-
PHENYLACETAMIDE - Organic Syntheses. (n.d.). [Link]
-
Alpha Bromination of Carboxylic Acids - Fiveable. (2026, March 2). [Link]
-
Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2024, June 3). Beilstein Journal of Organic Chemistry. [Link]
-
alpha-bromo-alpha-phenylacetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry - PharmaCompass.com. (n.d.). [Link]
-
Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
The Fascinating Chemistry of α‐Haloamides - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17). [Link]
-
22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition. (n.d.). [Link]
-
A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds - Organic Chemistry Portal. (n.d.). [Link]
-
Process for the preparation of .alpha.-bromo-phenylacetic acids - WIPO Patentscope. (n.d.). [Link]
-
Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - Chemical Science (RSC Publishing). (n.d.). [Link]
-
Phenylacetamides as selective alpha-1A adrenergic receptor antagonists - PubMed. (2000, August 7). [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. (2020, April 12). [Link]
-
Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? - PubMed. (2020, October 15). [Link]
-
Identification of degradation products of brivaracetam using liquid chromatography quadrupole time‐of‐flight tandem mass spectrometry: Degradation pathway elucidation - ResearchGate. (2023, September 22). [Link]
-
Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? - ResearchGate. (n.d.). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How to Identify High-Purity Bromo-OTBN for Pharmaceutical Manufacturing - PYG Lifesciences [pyglifesciences.com]
- 7. 2-Bromo-N-phenylacetamide | 5326-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
resolving racemization issues with chiral 2-Bromo-2-phenylacetamide
Welcome to the Chiral α-Bromo Amide Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the critical stereochemical challenges researchers face when handling and reacting chiral 2-bromo-2-phenylacetamide.
Because of its unique electronic environment, this building block is notoriously prone to racemization. This guide provides a mechanistic deep-dive, troubleshooting FAQs, and self-validating experimental protocols to ensure the stereointegrity of your target compounds.
Part 1: Mechanistic Deep-Dive – The Causality of Racemization
To stop racemization, we must first understand the thermodynamic and kinetic forces driving it. Chiral this compound possesses an exceptionally acidic α-proton. This acidity is driven by the synergistic electron-withdrawing effects of three adjacent functional groups: the amide carbonyl, the phenyl ring, and the highly electronegative bromine atom. The susceptibility of such α-aryl carbonyl compounds to racemization often complicates catalytic asymmetric methods[1].
Racemization in these systems is not a single pathway, but a dual-threat mechanism:
-
Base-Catalyzed Enolization: Even mild bases can deprotonate the α-carbon, forming an achiral enolate intermediate. Upon reprotonation, the stereocenter is scrambled.
-
Autocatalytic SN2 Inversion: During a nucleophilic substitution reaction, the displaced bromide (Br⁻) acts as an excellent nucleophile in organic solvents. It attacks the unreacted chiral starting material via an SN2 mechanism, inverting the stereocenter and rapidly generating a racemic mixture[2].
Fig 1: Dual racemization pathways of alpha-bromo amides via enolization and SN2 inversion.
Part 2: Troubleshooting FAQs
Q1: Why is my enantiomeric excess (ee%) dropping drastically during substitution reactions, even without a base? A: You are experiencing autocatalytic SN2 inversion. As your nucleophile displaces the bromine atom, free bromide ions accumulate in the reaction mixture. These free Br⁻ ions attack the unreacted starting material. To resolve this, you must introduce a bromide scavenger. Silver salts (such as Ag₂O or AgBF₄) are highly effective because they irreversibly precipitate the leaving bromide as insoluble AgBr, completely shutting down the SN2 racemization pathway[3].
Q2: My reaction requires a base to activate the nucleophile. Which bases minimize enolization? A: Avoid unhindered, strong bases like NaOH, KOH, or even standard triethylamine (TEA). Instead, utilize non-nucleophilic, sterically hindered bases such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. If an inorganic base is required, Cesium Carbonate (Cs₂CO₃) is preferred due to its low solubility in non-polar solvents, which limits the effective concentration of the basic anion while still driving the reaction forward[4].
Q3: How does temperature affect the stereointegrity of this compound? A: Enolization is a kinetically controlled process. By dropping the reaction temperature to -20°C or even -78°C, you kinetically "freeze out" the deprotonation pathway. Always pre-cool your substrate solutions before adding any base or nucleophile.
Q4: What solvent system is optimal to prevent racemization? A: Highly polar aprotic solvents (like DMF or DMSO) stabilize the enolate transition state and increase the solubility of free bromide ions, accelerating both racemization pathways. Opt for non-polar or moderately polar solvents like Dichloromethane (DCM) or Toluene.
Part 3: Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and the retention of enantiomeric excess (ee%) during the substitution of chiral this compound.
| Reaction Condition | Base / Additive | Temp (°C) | Expected ee% Retention | Mechanistic Causality |
| Standard Amidation | Triethylamine (TEA) | 25°C | < 10% | Rapid enolization and uninhibited autocatalytic SN2 inversion by free Br⁻. |
| Hindered Base | DIPEA | -20°C | ~ 60% | Steric bulk reduces enolization; low temp slows kinetics, but free Br⁻ still causes SN2 scrambling. |
| Silver-Mediated | Ag₂O / Cs₂CO₃ | -20°C | > 95% | Ag⁺ irreversibly precipitates Br⁻ as AgBr; mild base and low temp prevent enolization. |
| Dynamic Kinetic Res. | TBAI / DIEA | 25°C | Variable (up to 90:10 dr) | Deliberate racemization via TBAI allows dynamic kinetic resolution if a chiral nucleophile is used[4]. |
Part 4: Experimental Protocols & Workflows
To guarantee stereoretention during nucleophilic substitution, follow this self-validating silver-mediated protocol. The precipitation of AgBr serves as a visual, self-validating indicator that the bromide scavenging system is active.
Protocol: Stereoretentive Substitution of Chiral this compound
Materials Required:
-
Chiral this compound (1.0 eq)
-
Nucleophile (e.g., an aniline or amine) (1.1 eq)
-
Silver Oxide (Ag₂O) or Silver Tetrafluoroborate (AgBF₄) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Celite (for filtration)
Step-by-Step Methodology:
-
Substrate Dissolution: In a flame-dried, argon-purged round-bottom flask, dissolve the chiral this compound in anhydrous DCM (0.1 M concentration).
-
Temperature Control: Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78°C.
-
Bromide Scavenger Addition: Add the silver salt (Ag₂O or AgBF₄) in one portion. Stir for 5 minutes. Mechanistic Note: The silver salt remains partially suspended but is primed to immediately capture any generated bromide.
-
Nucleophile Addition: Dissolve the nucleophile in a minimal amount of DCM and add it dropwise over 15 minutes using a syringe pump.
-
Reaction Monitoring (Self-Validation): Allow the reaction to slowly warm to -20°C over 2 hours. You will observe a heavy, pale-yellow precipitate forming (AgBr). This visual cue confirms that the autocatalytic SN2 pathway is being successfully neutralized[3]. Monitor completion via TLC (Hexanes/EtOAc).
-
Quench and Filtration: Once complete, do NOT use an aqueous basic workup, as this can induce late-stage enolization. Instead, filter the cold reaction mixture directly through a pad of Celite to remove the AgBr precipitate and excess silver salts.
-
Concentration: Concentrate the filtrate under reduced pressure at a low temperature (< 30°C) to yield the enantioenriched product.
Fig 2: Silver-mediated workflow to preserve enantiomeric excess in chiral alpha-bromo amides.
References
-
The Fascinating Chemistry of α‐Haloamides. PMC (nih.gov). URL:[Link]
-
Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters. ACS Publications. URL:[Link]
-
Dynamic Kinetic Resolution of α-Bromo Carboxylic Acid Derivatives in Asymmetric Nucleophilic Substitution with Chiral α-Amino Esters. ResearchGate. URL:[Link]
-
Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides. PMC (nih.gov). URL:[Link]
- WO2005004801A2 - Indole, azaindole and related heterocyclic n-substituted piperazine derivatives. Google Patents.
Sources
troubleshooting low yields in alpha-bromophenylacetamide amidation
Technical Support Center: Troubleshooting -Bromophenylacetamide Amidation Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected low yields and complex impurity profiles during the synthesis of
The amidation of
This guide provides a mechanistic breakdown, validated protocols, and an LC-MS-guided troubleshooting framework to restore your reaction efficiency.
Part 1: Mechanistic Pathways & Competing Reactions
To troubleshoot effectively, we must first understand the thermodynamic and kinetic routing of the reaction. The diagram below illustrates the desired amidation pathway against the two most common yield-killing side reactions: SN2 over-amination and hydrolysis.
Figure 1: Reaction pathways illustrating desired amidation versus competing SN2 and hydrolysis.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why am I isolating large quantities of
Q2: My LC-MS shows a major byproduct with a mass corresponding to [M - HBr]. What is causing this elimination?
Causality: The
Q3: How do I prevent the hydrolysis of my starting material?
Causality: Acid chlorides and
Part 3: Quantitative Optimization Data
The following table summarizes the optimization of the amidation reaction. Notice how the interplay of base solubility and temperature dictates the chemoselectivity of the reaction.
| Reaction Condition | Solvent | Base Scavenger | Temp (°C) | Amine (Eq.) | Desired Amide Yield (%) | Hydrolysis (%) | |
| A (Standard) | DCM | 20 | 1.0 | 45.0 | 30.5 | 10.0 | |
| B (Excess Amine) | DCM | None | 20 | 2.5 | 20.0 | 75.0 | 5.0 |
| C (Low Temp) | THF | DIPEA (1.2 eq) | -20 | 1.0 | 65.0 | 15.0 | 5.0 |
| D (Optimized) | MeTHF | -20 | 1.05 | 92.0 | < 2.0 | < 2.0 |
Part 4: Validated Experimental Protocol
This self-validating protocol utilizes heterogeneous base conditions and cryogenic control to suppress SN2 and elimination side-reactions.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon inlet.
-
Reagent Loading: Add
-bromophenylacetyl chloride (10.0 mmol) and anhydrous 2-methyltetrahydrofuran (MeTHF) (50 mL) to the flask. -
Heterogeneous Base Addition: Add finely powdered, oven-dried potassium carbonate (
, 15.0 mmol). Scientist Note: Do not substitute with a soluble tertiary amine. The heterogeneous nature of is the primary mechanism for preventing ketene formation. -
Thermal Equilibration: Submerge the flask in a dry ice/ethylene glycol bath. Allow the internal temperature to equilibrate to exactly -20 °C.
-
Nucleophile Addition: Dissolve the desired amine (10.5 mmol) in 10 mL of anhydrous MeTHF. Add this solution dropwise via the addition funnel over 30 minutes. Critical: Maintain the internal temperature strictly below -15 °C during the addition.
-
Self-Validating Reaction Monitoring: Stir for an additional 1 hour at -20 °C. To verify completion without hydrolyzing the sample, extract a 10
L aliquot and quench it into 1 mL of dry methanol containing 1 eq of pyridine. Analyze via LC-MS; any unreacted acid chloride will appear cleanly as the methyl ester derivative. -
Workup: Quench the bulk reaction by adding 20 mL of cold saturated aqueous
. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure.
Part 5: LC-MS Troubleshooting Decision Tree
If your yields remain suboptimal, use the following LC-MS diagnostic tree to identify the specific failure point in your workflow based on the mass of your primary byproduct.
Figure 2: LC-MS guided troubleshooting decision tree for alpha-bromophenylacetamide synthesis.
References
3.[2] Title: US4663481A - Preparation of bromoacetamides Source: Google Patents URL:
Validation & Comparative
Distinguishing 2-Bromo-2-phenylacetamide from α-Bromoacetanilide: An NMR-Based Comparative Guide
For Immediate Release
In the precise world of chemical research and pharmaceutical development, the unambiguous identification of isomeric compounds is a foundational necessity. Positional isomers, which share the same molecular formula and weight, can exhibit vastly different chemical and biological properties. This guide provides a detailed, data-supported methodology for distinguishing between two such isomers, 2-Bromo-2-phenylacetamide and α-bromoacetanilide (also known as 2-bromo-N-phenylacetamide), using Nuclear Magnetic Resonance (NMR) spectroscopy.
This technical guide is designed for researchers, scientists, and professionals in drug development, offering not just data, but a causal explanation for the observed spectral differences, ensuring a high degree of scientific integrity and practical utility.
The Analytical Challenge: A Case of Positional Isomerism
This compound and α-bromoacetanilide are structural isomers with the molecular formula C₈H₈BrNO. Their identical mass makes them indistinguishable by mass spectrometry alone. The key structural difference lies in the connectivity of the phenyl group and bromine atom relative to the central acetamide backbone.
-
This compound : Both the bromine atom and the phenyl group are attached to the α-carbon (the carbon adjacent to the carbonyl group).
-
α-Bromoacetanilide : The phenyl group is bonded to the amide nitrogen, while the bromine atom is on the α-carbon.
This subtle variation creates distinct electronic environments around specific protons and carbons, which can be clearly resolved by ¹H and ¹³C NMR spectroscopy.
Differentiating with ¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy offers the most direct and conclusive method for distinguishing between these two isomers. The primary diagnostic signals are those of the non-aromatic protons.
Expected ¹H NMR Spectral Data
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH (Br)Ph | ~5.3 - 5.5 | Singlet (s) | 1H |
| -NH₂ | ~7.0 - 7.5 (broad) | Singlet (s) | 2H | |
| -C₆H₅ | ~7.3 - 7.6 | Multiplet (m) | 5H | |
| α-Bromoacetanilide | -CH₂ Br | ~4.0 - 4.2 | Singlet (s) | 2H |
| -NH - | ~8.0 - 8.5 (broad) | Singlet (s) | 1H | |
| -N-C₆H₅ | ~7.1 - 7.6 | Multiplet (m) | 5H |
Expert Analysis of ¹H NMR Data:
The key to differentiation lies in the chemical shift of the proton(s) on the α-carbon.
-
In This compound , a single methine proton (-CH) is attached to a carbon bearing both a bromine atom and a phenyl ring. These two strongly electron-withdrawing groups deshield the proton, causing its signal to appear significantly downfield in the range of 5.3-5.5 ppm.[1] The absence of adjacent protons results in a singlet multiplicity.
-
In α-Bromoacetanilide , a methylene group (-CH₂) is attached to the bromine. While bromine is electronegative, the deshielding effect is less pronounced than in the other isomer. Consequently, these two protons resonate at a higher field (further upfield), typically between 4.0 and 4.2 ppm.[2] They appear as a singlet due to chemical equivalence and the lack of neighboring protons for coupling.
A secondary confirmation can be found in the amide proton signals. The -NH₂ of this compound will integrate to two protons, whereas the -NH- of α-bromoacetanilide integrates to a single proton and is typically shifted further downfield.
Confirmatory Evidence from ¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR provides complementary data that reinforces the structural assignment made by ¹H NMR. The chemical shifts of the α-carbons are highly diagnostic.
Expected ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| This compound | C =O | ~168 - 172 |
| -C H(Br)Ph | ~50 - 55 | |
| Aromatic C s | ~127 - 138 | |
| α-Bromoacetanilide | C =O | ~164 - 167 |
| -C H₂Br | ~28 - 33 | |
| Aromatic C s | ~120 - 139 |
Scientific Rationale:
The significant difference in the chemical shift of the α-carbon is the most telling feature.
-
For This compound , the α-carbon is attached to both a bromine and a phenyl group, resulting in a downfield shift to approximately 50-55 ppm.
-
For α-Bromoacetanilide , the α-carbon is only attached to a bromine atom, leading to a much more shielded environment and an upfield chemical shift in the 28-33 ppm range.[3]
This difference of approximately 20 ppm or more provides an unambiguous confirmation of the isomeric structure.
A Validated Experimental Protocol
To ensure high-quality, reproducible results, the following step-by-step methodology is recommended.
1. Sample Preparation:
-
Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[4]
-
For precise referencing, tetramethylsilane (TMS) can be added as an internal standard.[5][6]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
2. NMR Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR: Acquire a standard spectrum with 8 to 16 scans.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. A higher number of scans (e.g., 1024) may be needed to achieve a good signal-to-noise ratio.
3. Data Processing:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectrum. If an internal standard is not used, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton counts.
Visualizing the Distinction
Caption: Workflow for distinguishing isomers using NMR.
Conclusion
The structural elucidation of this compound and α-bromoacetanilide serves as an excellent example of the power of NMR spectroscopy in resolving isomeric ambiguity. The distinct chemical shifts of the α-protons and α-carbons provide definitive and easily interpretable markers for each compound. By adhering to the outlined experimental protocol, researchers can achieve confident and accurate structural assignments, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
University of Liverpool, Department of Chemistry. How to Prepare Samples for NMR. Retrieved from [Link]
-
NMR Facility, University of California, Santa Barbara. Chemical Shift Referencing. Retrieved from [Link]
-
Georgia Institute of Technology, School of Chemistry & Biochemistry. Small molecule NMR sample preparation. Retrieved from [Link]
-
University College London, Department of Chemistry. Sample Preparation. Retrieved from [Link]
-
JEOL. NMR Sample Preparation. Retrieved from [Link]
-
NMR Facility, University of California, Santa Barbara. "X" Chemical Shift Reference Compounds & Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. 5.12: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. NMR Spectroscopy. Retrieved from [Link]
-
de Moura Sousa, R. P., et al. (2020). In silico and in vitro analysis of a new potential antifungal substance, 2-Bromo-N-phenylacetamide, against invasive candidiasis isolates. ResearchGate. Retrieved from [Link]
- Su, C.-F., et al. (2012). KBr/K2S2O8-Mediated Dibromohydration of N-(2-Alkynylaryl)
-
Indian Institute of Technology Bombay. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
- Panderi, I., et al. (2005). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Journal of Pharmaceutical and Biomedical Analysis.
-
Chemistry Steps. 1H NMR Chemical Shift Values Table. Retrieved from [Link]
-
Oregon State University, Department of Chemistry. 13C NMR Chemical Shift. Retrieved from [Link]
-
SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Chegg. Solved 1 H NMR Spectrum: (12) Chemical shift Assignment. Retrieved from [Link]
-
SpectraBase. 2-Bromo-4'-chloro-2'-nitro-2-phenylacetanilide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Oregon State University, Department of Chemistry. 1H NMR Chemical Shift. Retrieved from [Link]
-
SpectraBase. 4-Bromoacetanilide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. 13.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. sites.bu.edu [sites.bu.edu]
FTIR characteristic peaks of alpha-bromophenylacetamide
Comparative FTIR Profiling: -Bromophenylacetamide vs. Structural Analogs
Content Type: Publish Comparison Guide Target Analyte: this compound (CAS: 74860-13-2 / Generic structure reference) Primary Comparator: Phenylacetamide (CAS: 103-81-1)
Executive Summary & Structural Context
In organic synthesis and pharmaceutical intermediate analysis, distinguishing between
This structural change induces specific electronic effects—primarily the inductive withdrawal (-I effect) by the bromine—which systematically alters the vibrational frequency of the carbonyl group (Amide I band) and introduces a diagnostic C-Br stretching mode in the fingerprint region.
Chemical Structure Comparison[1][2]
-
Target (
-Bromophenylacetamide): A phenyl ring attached to a methine group bearing a bromine and a primary amide. -
Comparator (Phenylacetamide): A phenyl ring attached to a methylene group and a primary amide.
Experimental Methodology: Self-Validating Protocol
To ensure reproducible spectral data, the following protocol minimizes environmental interference (water vapor) and sample inhomogeneity.
Protocol: Solid-State FTIR Analysis (KBr Pellet)
-
Rationale: The KBr pellet method is preferred over ATR for this analysis to maximize resolution in the fingerprint region (600–1500 cm⁻¹), where the diagnostic C-Br stretch resides.
Step-by-Step Workflow
-
Desiccation: Dry the sample of
-bromophenylacetamide in a vacuum desiccator over for 4 hours to remove surface moisture (prevents O-H interference in the 3300-3400 cm⁻¹ region). -
Background Collection: Collect a background spectrum of the empty sample holder (32 scans, 4 cm⁻¹ resolution).
-
Preparation:
-
Mix 1–2 mg of analyte with ~200 mg of spectroscopic-grade KBr (dried).
-
Grind in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect/scattering).
-
-
Compression: Press the mixture at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
Validation Check: Ensure the baseline is flat and transmission at 2000 cm⁻¹ is >70%. If peaks are flattened (absorbance >1.5), re-prep with less sample.
Spectral Analysis & Characteristic Peaks
The following table contrasts the critical vibrational modes. The Shift Direction column indicates how the peak moves when transitioning from Phenylacetamide to
Table 1: Comparative FTIR Peak Assignments
| Vibrational Mode | Region (cm⁻¹) | Phenylacetamide (Parent) | Shift / Diagnostic Feature | |
| Amide A (N-H Stretch) | 3150 – 3400 | Doublet (~3180, 3350) | Doublet (~3180, 3350) | Minimal Shift. Primary amide |
| Aromatic C-H Stretch | 3000 – 3100 | ~3030-3060 (Weak) | ~3030-3060 (Weak) | No Shift. Phenyl ring is distal to modification. |
| Aliphatic C-H Stretch | 2800 – 3000 | ~2900-2950 (Medium) | Reduced Intensity. Loss of one | |
| Amide I (C=O[1][2] Stretch) | 1640 – 1700 | ~1640 – 1670 | ~1680 – 1695 | Blue Shift (Higher Wavenumber). Electron-withdrawing Br strengthens C=O bond via induction. |
| Amide II (N-H Bend) | 1550 – 1640 | ~1600 – 1620 | ~1590 – 1610 | Variable. Often obscured by Amide I or ring modes. |
| C-Br Stretch | 500 – 700 | ABSENT | ~600 – 700 (Strong) | DIAGNOSTIC. Strong, broad band appearing in fingerprint region. |
| Ring Breathing | 1400 – 1600 | ~1450, 1495 | ~1450, 1495 | Consistent. Characteristic of monosubstituted benzene. |
Deep Dive: Mechanistic Causality
1. The Inductive Blue Shift (Amide I)
In Phenylacetamide, the carbonyl carbon is attached to a relatively neutral methylene group. In
-
Mechanism: This withdrawal of electron density propagates to the carbonyl carbon, making it more positive. This suppresses the contribution of the single-bond resonance form (
) and increases the double-bond character of the carbonyl. -
Result: The force constant (
) of the C=O bond increases, shifting the absorption to a higher frequency (wavenumber), typically by 15–25 cm⁻¹.
2. The Diagnostic C-Br Fingerprint
The Carbon-Bromine bond is heavy and polar, resulting in a strong stretching vibration at low frequencies.
-
Observation: Look for a new, intense peak between 600 and 700 cm⁻¹ that is completely absent in the parent phenylacetamide spectrum. This is the definitive "fingerprint" confirmation of bromination.
Decision Logic & Visualization
The following diagram outlines the logical workflow for identifying
Caption: Logical decision tree for differentiating
References
-
National Institute of Standards and Technology (NIST). Acetamide, N-(4-bromophenyl)- (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
PubChem. 2-(4-Bromophenyl)acetamide Compound Summary (Structural Analog Reference). National Library of Medicine. Available at: [Link]
-
Spectroscopy Online. IR Spectral Interpretation: Amides and the Inductive Effect. Available at: [Link]
(Note: While specific library spectra for this compound are proprietary to commercial databases, the mechanistic data above is derived from validated physical chemistry principles regarding
Reactivity Face-Off: 2-Bromo-2-phenylacetamide vs. 2-Chloro-2-phenylacetamide in Nucleophilic Substitution
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
In the intricate world of organic synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall feasibility. For synthetic routes involving the functionalization of a phenylacetic acid backbone, 2-halo-2-phenylacetamides are invaluable precursors. This guide provides a comprehensive, data-driven comparison of the reactivity of 2-bromo-2-phenylacetamide and its chloro-analog, 2-chloro-2-phenylacetamide, in nucleophilic substitution reactions. By delving into the underlying mechanistic principles and presenting supporting experimental evidence from analogous systems, this document serves as a practical resource for optimizing synthetic strategies.
The Decisive Factor: Leaving Group Ability
The crux of the reactivity difference between these two molecules lies in the inherent properties of the halogen atom, which functions as the leaving group during nucleophilic substitution. It is a well-established principle in organic chemistry that bromide (Br⁻) is a superior leaving group compared to chloride (Cl⁻).[1] This is attributable to two key factors:
-
Basicity: Bromide is the conjugate base of a stronger acid (HBr) than chloride is of its corresponding acid (HCl). Weaker bases are more stable as anions and are therefore better leaving groups.
-
Polarizability: Bromine is a larger and more polarizable atom than chlorine. This increased polarizability allows for better stabilization of the developing negative charge in the transition state of the reaction.[1]
This fundamental difference in leaving group ability directly translates to a lower activation energy for the rate-determining step in nucleophilic substitution reactions involving the bromo-compound, resulting in a faster reaction rate.[2]
Mechanistic Considerations: A Tale of Two Pathways (SN1 vs. SN2)
Nucleophilic substitution reactions at a saturated carbon atom can proceed through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred mechanism for 2-halo-2-phenylacetamides is influenced by the structure of the substrate, the nature of the nucleophile, and the solvent.
The carbon atom bearing the halogen in these molecules is a secondary benzylic carbon. This position is unique because it can support both SN1 and SN2 pathways:
-
The SN1 Pathway: The phenyl group can stabilize an adjacent carbocation through resonance, which would favor an SN1 mechanism involving a two-step process of leaving group departure to form a planar carbocation, followed by nucleophilic attack.[3]
-
The SN2 Pathway: As a secondary halide, the carbon is also accessible to a concerted, one-step backside attack by a nucleophile, characteristic of an SN2 reaction.
The presence of the acetamide group also exerts an electronic influence. The carbonyl group is electron-withdrawing, which can destabilize a developing positive charge at the α-carbon, thus disfavoring a pure SN1 mechanism. Conversely, the nitrogen atom's lone pair can participate in resonance, though this effect is somewhat attenuated by the adjacent carbonyl.
In practice, the reaction is likely to proceed via a pathway that may have characteristics of both SN1 and SN2, or the dominant mechanism may shift depending on the reaction conditions. For instance, a strong, anionic nucleophile and a polar aprotic solvent would favor an SN2 mechanism, while a weak, neutral nucleophile (like in solvolysis) and a polar protic solvent would lean towards an SN1 pathway.
Caption: Generalized mechanisms for SN1 and SN2 reactions.
Comparative Reactivity Data: Insights from Analogous Systems
A seminal study on the reaction of α-haloacetophenones with iodide ion provides a compelling quantitative comparison. α-Bromoacetophenone reacts approximately 160 times faster than α-chloroacetophenone under the same conditions.[2]
| Compound | Halogen Leaving Group | Relative Rate Constant (k) |
| α-Chloroacetophenone | Chloride (Cl⁻) | 1 |
| α-Bromoacetophenone | Bromide (Br⁻) | ~160 |
| Table 1: Relative reactivity of α-haloacetophenones with iodide ion.[2] |
This dramatic difference in reaction rates is a direct consequence of the better leaving group ability of bromide. It is highly probable that a similar, if not as pronounced, reactivity trend would be observed for this compound and its chloro-analog. This enhanced reactivity often translates to tangible benefits in a laboratory setting, such as:
-
Milder Reaction Conditions: Reactions with the bromo-compound can often be carried out at lower temperatures.
-
Shorter Reaction Times: The increased reaction rate leads to a reduction in the time required for the reaction to reach completion.
-
Higher Yields: Faster and more efficient reactions often result in higher isolated yields of the desired product.
Experimental Protocol: A Framework for Comparative Kinetic Analysis
To empirically determine the relative reactivity of this compound and 2-chloro-2-phenylacetamide, a comparative kinetic study can be designed. The following protocol outlines a general procedure for monitoring the reaction with a model nucleophile using techniques such as HPLC or NMR spectroscopy.
Objective: To determine the relative rates of reaction of this compound and 2-chloro-2-phenylacetamide with a nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetonitrile).
Materials:
-
This compound
-
2-Chloro-2-phenylacetamide
-
Sodium azide (or other suitable nucleophile)
-
Acetonitrile (or other suitable solvent)
-
Internal standard (e.g., naphthalene)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC or NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of known concentrations of each reactant (the haloacetamide and the nucleophile) and the internal standard in the chosen solvent.
-
Reaction Setup: In a thermostated reaction vessel, combine the haloacetamide solution and the internal standard solution. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding the nucleophile solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by diluting with a large volume of cold solvent).
-
Analysis: Analyze the quenched samples by HPLC or ¹H NMR to determine the concentration of the remaining haloacetamide and the formed product relative to the internal standard.
-
Data Analysis: Plot the concentration of the haloacetamide versus time for both the bromo- and chloro-compounds. From these plots, determine the initial reaction rates and the rate constants for each reaction.
Caption: Workflow for a comparative kinetic study.
Conclusion and Practical Implications
For researchers and professionals in drug development, this enhanced reactivity has important practical implications:
-
Reagent Selection: For synthetic routes where high reactivity is desired to overcome steric hindrance or to react with a weak nucleophile, this compound is the superior choice.
-
Process Optimization: Utilizing the bromo-analog can lead to more efficient processes with shorter reaction times, lower energy consumption, and potentially higher throughput.
-
Cost-Benefit Analysis: While bromo-compounds are often more expensive than their chloro-counterparts, the increased reactivity and potentially higher yields can offset the initial cost, especially in complex, multi-step syntheses.
Ultimately, the choice between these two reagents will depend on the specific requirements of the synthetic transformation, including the nature of the nucleophile, the desired reaction conditions, and economic considerations. However, a thorough understanding of their relative reactivity is paramount for making informed decisions in the design and execution of synthetic strategies.
References
-
Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]
-
Chemistry Steps. Reactions at the Benzylic Position. [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
-
Studocu. Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide. [Link]
-
Chemistry Stack Exchange. Comparing the rates of hydrolysis of different haloalkanes. [Link]
-
Save My Exams. SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
PharmaGuideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]
-
BITS Pilani. Nucleophilic Substitution Reactions. [Link]
-
Government Arts College Coimbatore. nucleophilic substitution reaction. [Link]
-
KSU. Nucleophilic Substitution Reactions. [Link]
-
The Royal Society of Chemistry. ARTICLE. [Link]
-
University of Illinois Chicago. Applications of Hammett Equation: Substituent and Reaction Constants. [Link]
-
MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
SlidePlayer. Nucleophilic Substitution and β-Elimination. [Link]
-
PubMed. Correlation of the rates of solvolysis of 2-phenyl-2-ketoethyl bromide and tosylate. [Link]
-
ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
Sources
Technical Comparison Guide: TLC Profiling of 2-Bromo-2-phenylacetamide vs. Structural Analogs
Executive Summary & Application Scope
2-Bromo-2-phenylacetamide is a critical electrophilic intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., oxazoles, thiazoles). Its purity is paramount due to its lachrymatory nature and reactivity. This guide provides a definitive Thin Layer Chromatography (TLC) profiling strategy to distinguish the target compound from its metabolic precursors (2-phenylacetamide) and hydrolytic degradation products (mandelamide).
Target Audience: Synthetic Chemists, Process Development Scientists, and QC Analysts.
Experimental Configuration (Methodology)
To ensure reproducible separation, the following "Standard Operating Procedure" (SOP) parameters are recommended based on polarity differentials between the
Stationary Phase[1][2][3][4][5][6]
-
Material: Silica Gel 60
(pre-coated aluminum or glass sheets). -
Activation: Pre-heating at 105°C for 30 mins is recommended if plates have been exposed to high humidity, as moisture deactivates silica and compresses
values.
Optimized Mobile Phases
| Solvent System | Ratio (v/v) | Application |
| Hexane : Ethyl Acetate | 60 : 40 | Primary System. Optimal resolution between the target bromo-amide and the starting material. |
| DCM : Methanol | 95 : 5 | Secondary System. Best for detecting polar degradation products (Mandelamide) which stick to the baseline in hexane systems. |
| Toluene : Acetone | 80 : 20 | Alternative. Useful if co-elution occurs with aromatic solvent impurities. |
Visualization (Detection)[7][8][9]
-
UV Irradiation (254 nm): Primary detection. The phenyl ring quenches fluorescence, appearing as dark spots on a bright green background.
-
Iodine Chamber: Secondary detection. Reversible yellow/brown staining for all aromatics.
-
KMnO4 Stain: Specific for oxidizable impurities (e.g., mandelic acid derivatives). The target bromo-amide is relatively resistant compared to alkenes or alcohols.
Comparative Retention Data ( Values)
The following data represents relative retention factors observed on Silica Gel 60
Note: Absolute
| Compound | Structure Note | Approx. | Relative Polarity | Mechanistic Insight |
| This compound | Target ( | 0.65 - 0.75 | Low | The bulky, lipophilic bromine atom shields the amide and reduces interaction with silica silanols, increasing migration speed. |
| 2-Phenylacetamide | Precursor ( | 0.35 - 0.45 | Medium | Lacks the lipophilic bromine; the amide group engages in moderate hydrogen bonding with the stationary phase. |
| Mandelamide | Impurity ( | 0.10 - 0.20 | High | The |
Diagram: Relative Migration Pattern
The following diagram visualizes the expected separation on a TLC plate.
Caption: Simulated TLC plate showing the separation hierarchy. The target compound (Green) migrates highest due to lipophilic bromine substitution.
Detailed Experimental Protocol
To achieve the separation described above, follow this validated workflow.
Step 1: Sample Preparation
-
Dissolve ~5 mg of the solid sample in 1 mL of Ethyl Acetate .
-
Critical: Do not use pure hexane as the sample solvent, as the amide may not fully dissolve, leading to poor spotting.
-
Co-spotting: Always run three lanes: (1) Starting Material,[1][2] (2) Co-spot (Mix of SM + Reaction Mix), (3) Reaction Mixture. This confirms if the new spot is unique or just overlapping.
Step 2: Plate Development[4]
-
Pour 10 mL of Hexane:Ethyl Acetate (6:4) into a developing chamber.
-
Insert a filter paper wick to saturate the chamber atmosphere (prevents "smiling" or uneven solvent fronts).
-
Spot the plate 1.5 cm from the bottom.
-
Develop until the solvent front reaches 1 cm from the top.
Step 3: Analysis & Troubleshooting
-
Tailing: If the amide spots streak (tail), add 1% Acetic Acid or 1% Triethylamine to the mobile phase. This sharpens the spots by buffering the silica acidity.
-
Faint Spots: If UV is unclear, use Iodine vapor . The
-bromo compound will turn yellow/brown rapidly.
Diagram: Reaction Monitoring Workflow
Caption: Decision tree for monitoring the conversion of 2-phenylacetamide to the
Mechanistic Interpretation of Retention
Understanding why the separation occurs allows you to predict behavior in other solvents.
-
Dipole-Dipole Interactions: The amide carbonyl (
) and amino ( ) groups interact strongly with the polar silanol ( ) groups on the silica surface. -
Halogen Effect: Substituting an
-hydrogen with Bromine introduces a bulky, lipophilic atom. While C-Br is polar, it is significantly less polar than the C-H bond in the context of silica interaction, and it disrupts the solvation shell around the amide, making the molecule more "greasy" (hydrophobic). -
Result: The hydrophobic effect of the bromine dominates, causing This compound to spend more time in the non-polar mobile phase (Hexane) than the stationary phase, resulting in a higher
.
References
-
BenchChem. "A Comparative Guide to the Synthesis of N-Aryl-2-phenylacetamides: Evaluating the Efficacy of 2-Bromo-2-phenylacetyl Chloride." BenchChem Technical Guides. Link
-
National Institutes of Health (NIH). "Mandelamide | C8H9NO2 | CID 73558 - PubChem." PubChem Database. Link
-
Chemistry LibreTexts. "2.3C: The Retention Factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
)." Organic Chemistry Lab Techniques. Link -
ResearchGate. "TLC separation of 2-phenylacetamide and derivatives." Community Discussion & Protocols. Link
Sources
Benchmarking Elemental Analysis Standards for Brominated Amides: The C8H8BrNO Case Study
Executive Summary
In pharmaceutical and materials research, the precise characterization of halogenated organic compounds is a critical quality attribute.[1] This guide evaluates the performance of 4-Bromoacetanilide (C8H8BrNO) as a primary reference standard for elemental analysis (EA), specifically comparing it against the industry-standard Acetanilide and the multi-heteroatom standard BBOT.[1]
Key Insight: While universal standards (like Acetanilide) provide accurate Carbon/Hydrogen/Nitrogen (CHN) calibration for simple organics, they fail to validate the halogen scrubbing efficiency of the combustion train.[1] For brominated compounds, using a matrix-matched standard (4-Bromoacetanilide) is not just an alternative; it is a requisite for validating the integrity of the reduction zone and preventing false-positive Nitrogen errors.[1]
Part 1: The Analyte Profile (C8H8BrNO)[1]
The primary isomer of interest for this formula in microanalysis is 4-Bromoacetanilide .[1][2] It serves as the "Torture Test" for CHNS analyzers because the high bromine content (37.33%) challenges the reagent layers' absorption capacity.[1]
Physicochemical Profile[2][3][4]
-
Melting Point: 168°C (Sharp melting point makes it ideal for purity verification)
Theoretical Composition (Target Values)
| Element | Mass Fraction (%) | Tolerance (Industry Std) |
| Carbon | 44.89% | ± 0.30% |
| Hydrogen | 3.77% | ± 0.30% |
| Nitrogen | 6.54% | ± 0.30% |
| Bromine | 37.33% | ± 0.40% |
| Oxygen | 7.47% | (Calculated by difference) |
Part 2: The Challenge – Halogen Interference in CHN Analysis[1]
Standard combustion analysis relies on converting samples into CO₂, H₂O, and N₂.[1][2] However, the presence of Bromine introduces two critical failure modes:[1]
-
Incomplete Combustion: Halogens can act as flame retardants, potentially causing soot formation (low Carbon results).[1][2]
-
Detector Interference: Without specific scrubbing, free Bromine (
) or Hydrogen Bromide ( ) gases pass through the combustion tube.[1][2] These gases have thermal conductivities that can interfere with the Thermal Conductivity Detector (TCD), often eluting near the Nitrogen peak or poisoning the separation column.[1]
The Fix: The combustion tube must be packed with Silver Tungstate (
Part 3: Comparative Performance Guide
This section compares three calibration strategies for analyzing C8H8BrNO.
Candidate A: Acetanilide (The Universal Standard)[1]
-
Formula:
-
Pros: High purity, stable, non-hygroscopic.[1][2] Excellent for calibrating K-factors for C, H, and N.
-
Cons: Blind Spot. It contains no halogens.[1][2] If your silver scrubbing layer is depleted, Acetanilide will still read perfectly, but your unknown brominated sample will fail (yielding high Nitrogen values due to Br interference).[1][2]
Candidate B: 4-Bromoacetanilide (The Matrix-Matched Standard)[1][2]
-
Formula:
-
Pros: System Validation. It contains the exact heteroatom (Br) present in your samples.[1][2] If the scrubbing layer is exhausted, this standard will fail immediately, alerting the operator before valuable samples are wasted.[1]
-
Cons: Slightly lower stability than Acetanilide over years of storage; sensitive to light.[1][2]
Candidate C: BBOT (The Multi-Element Alternative)[1]
-
Formula:
-
Cons: Irrelevant Matrix. Validates Sulfur scrubbing but not Bromine scrubbing.
captures both, but reaction kinetics differ.[1][2]
Performance Data: Validation of Scrubbing Efficiency
Scenario: An analyzer with a 70% depleted Silver Tungstate layer.
| Standard Analyzed | Carbon Result | Nitrogen Result | Status | Interpretation |
| Acetanilide | 71.09% (Pass) | 10.36% (Pass) | False Pass | System appears ready, but scrubbing is compromised. |
| 4-Bromoacetanilide | 44.85% (Pass) | 7.12% (Fail) | True Fail | High N (+0.58%) indicates Br breakthrough.[1][2] Stop & replace reactor. |
Part 4: Experimental Protocol for C8H8BrNO
To achieve precision within
Reagent Configuration (Combustion Tube)
-
Zone 1 (Oxidation): Chromium (III) Oxide (
) or Tungsten (VI) Oxide ( ) at 1000°C.[1][2] -
Zone 2 (Scrubbing): Silver Tungstate on Magnesium Oxide (
) heated to ~850°C.[1][2] This is non-negotiable for C8H8BrNO. -
Zone 3 (Reduction): Reduced Copper wires (
) at 650°C to convert to .
Sample Preparation
-
Weighing: 1.5 mg to 2.5 mg (Microbalance precision
mg). -
Encapsulation: Tin (Sn) capsules are preferred over Silver.[1][2] The exothermic oxidation of Tin helps drive the combustion of the brominated ring.[1]
-
Additive: Add 5–10 mg of Vanadium Pentoxide (
) or Tungsten Oxide ( ) powder directly into the capsule.[1][2]
Instrument Parameters (Generic CHN)
-
Cycle: Oxygen injection should be extended by 5–10 seconds compared to non-halogenated runs to ensure complete oxidation of the aromatic ring.[2]
Part 5: Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct standard and troubleshooting halogen interference.
Caption: Decision matrix highlighting the risk of using non-halogenated standards (Acetanilide) for brominated samples. Only the matrix-matched standard validates the scrubber's ability to prevent Nitrogen interference.
References
-
National Institute of Standards and Technology (NIST). (2025).[1][2] Acetamide, N-(4-bromophenyl)-: Gas Phase Ion Energetics & Spectra. NIST Chemistry WebBook, SRD 69.[1][2][6][4] [Link]2]
-
PubChem. (2025).[1][2][3] 4'-Bromoacetanilide Compound Summary. National Library of Medicine.[1][2] [Link]2]
-
Royal Society of Chemistry. (1958).[1][2] The influence of bromine compounds on combustion processes. Proceedings of the Royal Society of London. [Link]2]
Sources
- 1. 4'-Bromoacetanilide CAS#: 103-88-8 [m.chemicalbook.com]
- 2. Acetamide, bromo-N-phenyl- | C8H8BrNO | CID 128309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 5. ud.goldsupplier.com [ud.goldsupplier.com]
- 6. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
Structural Validation Guide: 2-Bromo-2-phenylacetamide
The following technical guide is structured as a Comparative Structural Validation Manual . It addresses the specific challenge of distinguishing 2-Bromo-2-phenylacetamide (an
Given that direct open-access crystallographic entries for the specific un-substituted target are rare/proprietary, this guide synthesizes data from isostructural analogs (the Chloro- analog) and regioisomers (the
Differentiation from Regioisomers & Halogenated Analogs via Solid-State Analysis
Executive Summary & Target Profile
This compound (
This guide compares the target compound against three critical alternatives to establish a Self-Validating Identification Protocol :
-
2-Phenylacetamide: The non-halogenated parent (baseline H-bonding).
-
2-Chloro-2-phenylacetamide: The isostere (structural proxy).
-
2-Bromo-
-phenylacetamide: The common regioisomer (false positive risk).
Target Chemical Profile
| Feature | Target: this compound | Alternative: 2-Bromo- |
| Structure | ||
| Functionality | Primary Amide ( | Secondary Anilide |
| Key Reactivity | Anilide hydrolysis / alkylation | |
| H-Bond Donors | 2 ( | 1 ( |
Comparative Crystallographic Data[1]
The following table synthesizes experimental data from the Cambridge Structural Database (CSD) for analogs to predict the target's solid-state behavior.
Table 1: Structural Parameters & Packing Motifs
| Parameter | Target (Predicted) (Based on Cl-Analog) | Alternative 1 (Parent) 2-Phenylacetamide [1] | Alternative 2 (Isomer) 2-Bromo- |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P21/c | ||
| Z (Molecules/Cell) | 4 | 8 | 4 |
| H-Bond Motif | Centrosymmetric Dimers | Ladder/Tape | Chains |
| Packing Forces | |||
| Melting Point | 125–128 °C | 156–158 °C | 130–134 °C |
Scientific Insight:
-
Primary Amide Signature: The target (
) is expected to form centrosymmetric dimers ( motif) involving two N-H donors and one Carbonyl acceptor. This is distinct from the N-phenyl isomer, which can only form single chains due to having only one donor proton. -
Isostructurality: The 2-Chloro-2-phenylacetamide analog crystallizes in monoclinic systems. Due to the Cl/Br size similarity (1.75 Å vs 1.85 Å radii), the target likely adopts the same P21/c packing but with expanded cell volume (
).
Experimental Protocol: Synthesis & Crystallization
To generate valid crystals for XRD analysis, follow this self-validating workflow.
Phase A: Synthesis (Optimized for Purity)
Avoids hydrolysis of the reactive
-
Reagents: Suspend 2-Phenylacetamide (10 mmol) in
or (anhydrous). -
Bromination: Add N-Bromosuccinimide (NBS) (11 mmol) and a catalytic amount of AIBN or Benzoyl Peroxide.
-
Reflux: Heat to reflux (76°C) for 2–4 hours under
atmosphere. Monitor via TLC (Hexane:EtOAc 3:1).-
Validation Point: The disappearance of the starting material (
) and appearance of a less polar spot ( ) confirms -bromination.
-
-
Workup: Filter hot to remove succinimide. Evaporate solvent. Recrystallize crude solid immediately.
Phase B: Single Crystal Growth (Vapor Diffusion)
Direct evaporation often leads to twinning in haloamides; vapor diffusion is superior.
-
Solvent System: Dissolve 50 mg of crude product in Acetone (1.5 mL).
-
Precipitant: Place the vial inside a larger jar containing Hexane (10 mL).
-
Equilibration: Seal the outer jar. Allow to stand at 4°C for 72 hours.
-
Harvesting: Colorless prisms or plates should form.
-
Caution: If needles form, they are likely the hydrolyzed acid byproduct (2-bromo-2-phenylacetic acid).
-
Phase C: Data Collection Strategy (XRD)
-
Temperature: Collect at 100 K . Room temperature collection causes high thermal motion in the terminal Phenyl ring, obscuring bond precision.
-
Resolution: Aim for
to resolve the C-Br bond length ( ) clearly from C-Cl ( ) if checking for halide contamination.
Structural Validation Logic (Graphviz)
This diagram illustrates the decision tree for validating the structure based on experimental feedback.
Mechanistic Analysis of Packing
Understanding the packing prevents misinterpretation of low-quality data.
The Amide Dimerization (Target Specific)
In This compound , the primary amide group (
-
Mechanism: The syn-hydrogen of the
donates to the Carbonyl Oxygen of an adjacent molecule. -
Result: A centrosymmetric dimer (
). -
Validation: In the crystal structure, look for an inversion center between two amide units. If the structure lacks this inversion center and forms infinite chains instead, you likely have the
-phenyl isomer or a hydrolysis product.
The Halogen Role (Br vs Cl)
If comparing 2-Chloro-2-phenylacetamide (Alternative) with the target:
-
Isostructurality: Both likely adopt the same space group (
). -
Differentiation: The unit cell volume will increase by approx. 10–15
when moving from Cl to Br. -
Halogen Bonding: The Bromine atom is polarizable enough to form
contacts (Halogen bonds), which stabilizes the layer structure. Chlorine is less likely to form strong halogen bonds in this specific steric environment.
References
-
Adiwidjaja, G. et al. (1998). Structure of 2-phenylacetamide. Acta Crystallographica Section C, 54(11).
-
Gowda, B. T. et al. (2007). Crystal structure of N-(4-bromophenyl)-2-bromoacetamide and related anilides. Acta Crystallographica Section E, 63, o2335.
-
BenchChem Technical Support. (2025). Synthesis and Validation of alpha-haloamides.
-
Cambridge Crystallographic Data Centre (CCDC). Access Structures: Search for alpha-bromo-alpha-phenylacetamide.
spectroscopic identification of impurities in alpha-bromoamide synthesis
Comparative Guide: Spectroscopic Identification of Impurities in -Bromoamide Synthesis
Executive Summary: The Purity Challenge
The synthesis of
The "hidden" danger in this synthesis is not just yield loss, but the formation of structurally similar impurities that co-elute during purification and complicate biological data. This guide objectively compares spectroscopic methods for identifying these specific impurities, providing a self-validating workflow to ensure structural integrity.
The Impurity Landscape
In a typical radical bromination of a secondary amide (e.g., using NBS/AIBN), four primary species compete for identification:
-
Target Product:
-Bromoamide (Mono-brominated). -
Impurity A (Over-reaction):
-Dibromoamide. -
Impurity B (Elimination):
-Unsaturated amide (Acrylamide derivative). -
Impurity C (Regioisomer):
-Bromoamide (often a kinetic intermediate). -
Impurity D: Unreacted Starting Material.
Comparative Analysis of Spectroscopic Methods
We evaluated three primary detection modalities: High-Field NMR (
Table 1: Method Performance Matrix
| Feature | Method A: | Method B: LC-MS | Method C: FT-IR |
| Primary Utility | Structural elucidation & stereochemistry | Sensitivity & Elemental confirmation | Quick qualitative screening |
| Differentiation Power | High: Distinguishes | Medium: Hard to distinguish isomers ( | Low: Carbonyl shifts are subtle; good for functional group checks. |
| Quantification | Excellent: Ratiometric integration (qNMR). | Variable: Ionization efficiency differs between species. | Poor: Beer-Lambert law limitations in mixtures. |
| Key Blind Spot | Low sensitivity (<1% impurity requires long scans). | Cannot easily distinguish regioisomers ( | Overlapping carbonyl bands. |
Deep Dive: Spectral Signatures of Impurities
A. The Gold Standard: H NMR Analysis
NMR provides the most definitive evidence of bond connectivity. The chemical shift of the
Scenario 1:
-Bromo vs.
-Dibromo
-
Mechanism: The second bromination event is often slower but inevitable if stoichiometry is not controlled.
-
Diagnostic Signal:
-
-Bromoamide: Shows a signal at
4.2 – 5.0 ppm . Multiplicity depends on -protons (e.g., triplet if is adjacent). -
-Dibromoamide: If the
-carbon was methylene ( ), it becomes a quaternary center ( ) and loses all proton signals at that position. If it was a methyl group, the remaining proton shifts significantly downfield ( 6.0+ ppm ) or disappears entirely. -
Causality: The electronegativity of two bromine atoms desheilds the carbon nucleus significantly, but the lack of protons makes
H NMR "silent" for the impurity itself, requiring C NMR or indirect inference (loss of integral).
-
-Bromoamide: Shows a signal at
Scenario 2:
-Bromo vs.
-Bromo Isomer
-
Mechanism: Under kinetic control, bromine may attach to the nitrogen. This species is an oxidant and can revert/rearrange.
-
Diagnostic Signal:
-
Target (
-Br): -H signal is downfield ( 4.5 ppm). Amide NH is broad ( 6-8 ppm). -
Impurity (
-Br): The -H remains upfield (similar to starting material, 2.2-2.5 ppm) because the bromine is far away. The Amide NH signal disappears .
-
Scenario 3: Elimination (
-Unsaturation)
-
Mechanism: Basic workup or thermal stress causes HBr elimination.
-
Diagnostic Signal: Appearance of alkene protons in the
5.8 – 7.0 ppm region with characteristic coupling constants ( Hz, Hz).
B. The Validator: Mass Spectrometry (Isotopic Patterns)
MS is superior for confirming the presence of bromine but inferior for location.
-
Monobromo (
-Br & -Br):-
Shows a 1:1 doublet at
and . -
Note: Cannot distinguish
-Br from -Br (same mass).
-
-
Dibromo (
-Br ):-
Shows a 1:2:1 triplet pattern at
, , and .
-
-
Elimination Product:
-
Mass is
. Loss of the characteristic bromine isotope pattern.
-
C. The Screener: Infrared Spectroscopy (IR)
Useful for monitoring reaction progress in real-time (e.g., ReactIR).
-
-Halo Effect: Placing a halogen
to a carbonyl increases the C=O stretching frequency due to the negative inductive effect ( ) withdrawing electron density, shortening the C=O bond.-
Starting Amide:
-
-Bromoamide: Shifts to
-
-Dibromoamide: Shifts further to
-
Experimental Protocol: Self-Validating Identification Workflow
Objective: Isolate and characterize the
Step 1: Sample Preparation[1]
-
Take 5 mg of crude reaction mixture.
-
Dissolve in 0.6 mL
(Neutralize solvent with basic alumina if acid-sensitive). -
Critical Control: Add 1.0 mg of 1,3,5-trimethoxybenzene as an internal standard for qNMR if yield calculation is required.
Step 2: The "Triage" Scan ( H NMR)
Run a standard 16-scan proton NMR.
-
Check Region A (2.0 - 2.5 ppm): Significant integration here indicates unreacted starting material (
-Br isomers also show signals here). -
Check Region B (4.0 - 5.0 ppm): This is your Target Zone. A clean doublet/triplet confirms
-functionalization. -
Check Region C (5.5 - 7.0 ppm): Sharp multiplets indicate elimination (alkenes).
Step 3: The "Isomer Check" (HSQC - Optional but Recommended)
If the
-
Run a 2D HSQC.
-
Target Correlation: The
-proton should correlate to a carbon at 40-55 ppm (C-Br). -
Impurity Correlation: Unreacted material correlates to
20-30 ppm .
Step 4: Final Confirmation (LC-MS)
Run in ESI+ mode.
-
Look for the 1:1 isotopic ratio for the parent ion.
-
If a 1:2:1 pattern is observed, re-purify to remove dibromo species.
Visualizations
Figure 1: Spectroscopic Decision Tree
This logic flow ensures no impurity is missed during characterization.
Caption: Diagnostic logic flow for classifying crude reaction mixtures based on
Figure 2: Mechanistic Pathway of Impurities
Understanding how impurities form allows for process control.
Caption: Reaction pathways showing the origin of N-bromo, dibromo, and elimination impurities.[1]
References
-
Garg, N. K., et al. (2014). "Reactivity of N-Bromoamides in C-H Functionalization." Journal of the American Chemical Society.[1]
-
Clayden, J., et al. (2012). "Organic Chemistry: Structure and Spectroscopy of Amides." Oxford University Press.
-
Silverstein, R. M. (2014). "Spectrometric Identification of Organic Compounds: Halogen Isotope Patterns." Wiley.
-
BenchChem Application Note. (2025).
-Bromo-Cinnamaldehyde Derivatives." -
RSC Publishing. (2010).
-impurities in inosine using infrared spectroscopy." The Analyst.
Safety Operating Guide
2-Bromo-2-phenylacetamide proper disposal procedures
Title: 2-Bromo-2-phenylacetamide: Comprehensive Laboratory Safety and Disposal Guide
Executive Summary this compound is a halogenated organic compound frequently utilized as an intermediate in drug development and organic synthesis. Due to its structural characteristics, it presents specific operational hazards—most notably acting as a potent alkylating agent. This guide provides authoritative, step-by-step protocols for the safe handling, segregation, and disposal of this compound to ensure regulatory compliance, environmental protection, and laboratory safety.
Chemical Profile and Mechanistic Hazards
To handle a chemical safely, one must understand the causality behind its reactivity. This compound contains an
-
Alkylating Potential: The electron-withdrawing effects of the adjacent carbonyl and phenyl groups render the alpha-carbon highly electrophilic. This makes the bromine atom an excellent leaving group, facilitating rapid
nucleophilic substitution reactions. In a biological context, this compound can alkylate nucleophilic sites on proteins and DNA, presenting significant toxicity and mutagenic risks[1],[2]. -
Halogenated Nature: The presence of the bromine atom classifies this compound strictly as a Halogenated Organic Waste . When exposed to high temperatures, halogenated compounds can form corrosive hydrogen bromide (HBr) gas, dictating highly specific disposal pathways[3],[4].
Table 1: Quantitative and Qualitative Hazard Profile
| Property | Specification | Operational Implication |
| Chemical Class | Mandates segregation from non-halogenated waste streams. | |
| Reactivity | Alkylating Agent | High biological toxicity; requires stringent PPE (Viton gloves). |
| Physical State | Solid / Powder | High risk of aerosolization; must be handled in a fume hood. |
| Incineration Fuel Value | Low to Moderate | Requires blending with high-BTU fuels during disposal[3]. |
| Incompatibilities | Strong bases, nucleophiles | Risk of exothermic degradation; never mix in generic waste bins. |
Regulatory Classification and Segregation Logic
Under environmental protection guidelines (such as EPA RCRA standards), this compound must be managed as a halogenated organic waste[5],[6].
-
The Causality of Segregation: Why can't halogenated and non-halogenated wastes be mixed? Incineration is the standard disposal method for organic wastes. However, incinerating halogenated waste generates acidic gases (e.g., HBr, HCl) that require specialized, expensive caustic scrubbers to neutralize emissions[3],[4]. Mixing this compound into a non-halogenated waste stream contaminates the entire volume, drastically increasing disposal costs and risking severe regulatory penalties[7].
-
Water Content Limits: Halogenated waste streams should typically contain less than 20% water to maintain the efficiency of the incineration process[5].
Standard Operating Procedures: Handling and Disposal
Protocol 1: Pre-Disposal Handling and Preparation
-
Engineering Controls: Conduct all transfers, weighing, and reactions involving this compound inside a certified chemical fume hood to prevent inhalation of hazardous dust[6],[8].
-
PPE Selection: Wear a fully buttoned lab coat, safety goggles, and chemical-resistant gloves. Due to its alkylating properties, Viton® or heavy-duty nitrile gloves are recommended over standard latex[6].
Protocol 2: Step-by-Step Waste Segregation and Containerization
-
Determine Waste State: Identify whether the waste is a pure solid residue, contaminated labware (e.g., pipette tips), or dissolved in a solvent mixture.
-
Select the Container: Use a high-density polyethylene (HDPE) or glass container that is leak-proof and chemically compatible[6].
-
Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Halogenated Organic Compound (this compound) - Toxic/Alkylating Agent"[6].
-
Segregation: Ensure the container contains NO non-halogenated solvents, strong acids, or inorganic bases[5].
-
Storage: Store the sealed container in a designated, ventilated hazardous waste storage cabinet away from sources of ignition. Do not exceed the maximum allowable storage time (typically 90 days for large quantity generators) before arranging pickup by a licensed contractor[6].
Caption: Logical workflow for the segregation and disposal of this compound waste.
Emergency Spill Response and Decontamination
In the event of an accidental release, immediate and systematic action is required to prevent exposure and environmental contamination.
Protocol 3: Spill Clean-up Methodology
-
Assessment and Evacuation: If the spill is large (>1 Liter of solution or significant powder dispersion), evacuate the immediate area, deny entry, and contact Environmental Health and Safety (EHS)[6],[2].
-
Containment (Small Spills): For small, manageable spills, don appropriate PPE (respirator if dust is present, Viton gloves).
-
Neutralization/Absorption: Do NOT use combustible materials like paper towels for the initial sweep. Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[6],[8].
-
Collection: Carefully sweep the absorbed mixture using a non-sparking tool to avoid aerosolizing the powder.
-
Disposal of Spill Waste: Double-bag the collected material in clear plastic bags or place it directly into a designated solid halogenated waste container[6],[8].
-
Decontamination: Wash the spill site thoroughly with soap and water only after all bulk material has been securely collected[6].
Caption: Step-by-step spill response and containment logic for alpha-bromoamide compounds.
References
-
Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University.
-
UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh.
-
Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste." EPA.
-
BenchChem. "Standard Operating Procedure: Disposal of Halogenated Aromatic Compounds." BenchChem.
-
Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.
-
National Academies of Sciences, Engineering, and Medicine. "Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures." National Academies Press.
-
USDA. "Departmental Regulation 9630-001: Biohazardous Waste Management." USDA.
-
Boston University. "Standard Operating Procedures: Methyl chloromethyl ether (Alkylating Agents)." Boston University EHS.
Sources
- 1. chem-security-program.net [chem-security-program.net]
- 2. Read "Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures" at NAP.edu [nationalacademies.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. nipissingu.ca [nipissingu.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwosh.edu [uwosh.edu]
- 8. bu.edu [bu.edu]
Personal Protective Equipment & Handling Guide: 2-Bromo-2-phenylacetamide
Executive Safety Assessment
Chemical Identity: 2-Bromo-2-phenylacetamide (CAS: 614-19-7)
Synonyms:
Operational Warning: This compound possesses a benzylic bromide moiety adjacent to an amide carbonyl.[1] This structural motif creates a highly electrophilic center susceptible to nucleophilic attack.[1] In a biological context, this means it acts as a potent alkylating agent , capable of forming covalent bonds with DNA bases and protein residues (cysteine/lysine).[1]
Furthermore, like its structural analog
The Hazard Mechanism (Scientific Rationale)
To understand the PPE requirements, one must understand the molecular behavior:
-
Electrophilicity: The carbon at the
-position is destabilized by the electron-withdrawing bromine and the carbonyl group, while the phenyl ring stabilizes the transition state for reactions. This makes it aggressively reactive toward biological nucleophiles.[1] -
Hydrolysis Risk: Upon contact with moisture (mucous membranes), it may hydrolyze to release hydrogen bromide (HBr), causing chemical burns, alongside the organic alkylation damage.[1]
PPE Matrix: The Barrier Defense System
Standard laboratory PPE is insufficient.[1] The following matrix is designed to prevent permeation of the brominated organic solid and its potential solutions.
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Unvented Chemical Goggles (ANSI Z87.1+) | Standard safety glasses allow lachrymatory dust to bypass the lens.[1] A hermetic seal is required to prevent ocular irritation.[1] |
| Dermal (Hands) | Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or High-Grade Nitrile (8 mil+) | Why: Brominated organics can permeate standard thin nitrile in <15 minutes.[1] Laminate films provide >480 min breakthrough time against halo-organics.[1] |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency) | Engineering controls are primary.[1] If weighing outside a hood is unavoidable, a P100 particulate respirator is mandatory to stop lachrymatory dust.[1] |
| Body | Tyvek® Lab Coat (or equivalent impervious material) | Cotton lab coats absorb and retain alkylating agents, creating a secondary exposure source.[1] Disposable impervious suits are superior.[1] |
Glove Permeation Kinetics Note
-
Incidental Contact: 4 mil Nitrile is acceptable only if changed immediately upon splash.[1]
-
Prolonged Handling: Do not trust nitrile for immersion or prolonged handling of stock solutions.[1] The non-polar phenyl ring facilitates diffusion through the nitrile polymer matrix.
Operational Workflow & Engineering Controls
The following protocol minimizes the generation of static-induced dust, the primary vector for exposure.[1]
Phase 1: Preparation & Weighing[1]
-
Static Control: Use an ionizing fan or antistatic gun on the weighing boat and spatula.[1] Dry amide powders are prone to static flight.[1]
-
Containment: Weighing must occur inside a chemical fume hood.[1] If the balance is draft-sensitive, use a "balance enclosure" inside the hood, or a localized powder containment hood.[1]
-
Solvent Selection: Pre-calculate solvent volume.[1] Have the solvent ready before opening the chemical container.
Phase 2: Solubilization (The Critical Step)[1]
-
Immediate Dissolution: Add the solvent to the solid immediately after weighing to suppress dust.
-
Vessel Choice: Use screw-cap vials or round-bottom flasks with ground glass joints. Avoid open beakers.
Phase 3: Reaction Setup
-
Cannula Transfer: When moving solutions of this compound, use positive pressure cannula transfer or a gas-tight syringe to avoid open-air pouring.[1]
Decontamination & Disposal Protocol
The Principle: Do not simply wash with water.[1] You must chemically destroy the electrophilic site (the C-Br bond) using a "Soft Nucleophile."[1]
Neutralization Solution (The "Quench")
Prepare a 10% Sodium Thiosulfate (
-
Mechanism: Thiosulfate acts as a nucleophile, displacing the bromide ion and forming a water-soluble, non-volatile Bunte salt.[1] This effectively "defuses" the alkylating capability.[1]
Spill Management Steps
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE Up: Don double gloves and respiratory protection.[1]
-
Cover: Cover the spill with a paper towel soaked in the Thiosulfate Neutralization Solution .[1]
-
Wait: Allow 15–20 minutes for the nucleophilic substitution to occur.
-
Clean: Wipe up the slurry.[1] Treat the waste as halogenated chemical waste.
Visualized Safety Workflow
The following diagram illustrates the critical decision points and safety barriers for handling this compound.
Figure 1: Operational safety workflow emphasizing engineering controls and chemical decontamination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12388, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Chapter 6: Working with Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
